CDK7-IN-25
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C33H32N6O3 |
|---|---|
Molecular Weight |
560.6 g/mol |
IUPAC Name |
N-[(16Z)-14-methyl-20-oxa-5,7,14,27-tetrazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(25),2(27),3,5,8,10,12(26),16,21,23-decaen-10-yl]-4-(prop-2-enoylamino)benzamide |
InChI |
InChI=1S/C33H32N6O3/c1-3-31(40)35-26-12-10-24(11-13-26)32(41)36-27-18-23-19-28(21-27)37-33-34-15-14-30(38-33)25-8-7-9-29(20-25)42-17-6-4-5-16-39(2)22-23/h3-5,7-15,18-21H,1,6,16-17,22H2,2H3,(H,35,40)(H,36,41)(H,34,37,38)/b5-4- |
InChI Key |
PVRJKFUTSFKLDZ-PLNGDYQASA-N |
Isomeric SMILES |
CN1C/C=C\CCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC(=CC(=C4)C1)NC(=O)C5=CC=C(C=C5)NC(=O)C=C |
Canonical SMILES |
CN1CC=CCCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC(=CC(=C4)C1)NC(=O)C5=CC=C(C=C5)NC(=O)C=C |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Molecular Target of Cyclin-Dependent Kinase 7 (CDK7) Inhibitors
Disclaimer: As of late 2025, publicly available scientific literature and databases do not contain specific information regarding a compound designated "CDK7-IN-25". The following technical guide provides a comprehensive overview of the molecular target, Cyclin-Dependent Kinase 7 (CDK7), and the established mechanisms of action for well-characterized CDK7 inhibitors. The data and protocols presented are based on representative compounds from this class and serve as a foundational resource for researchers, scientists, and drug development professionals.
The Target: Cyclin-Dependent Kinase 7 (CDK7)
Cyclin-Dependent Kinase 7 (CDK7) is a serine/threonine kinase that holds a unique, dual role in two of the most fundamental cellular processes: cell cycle progression and gene transcription.[1][2][3][4][5] This makes it a compelling therapeutic target, particularly in oncology, as its inhibition can simultaneously disrupt cancer cell proliferation and the expression of key oncogenes.[3][6][7]
1.1. Role in Cell Cycle Regulation
CDK7 is the catalytic subunit of the CDK-Activating Kinase (CAK) complex, which also includes Cyclin H and MAT1.[4][5][8] The CAK complex is responsible for the activating phosphorylation of a threonine residue in the T-loop of several cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6.[1][4][9][10] This activation is a prerequisite for the progression of cells through the various phases of the cell cycle.[4][10] Inhibition of CDK7's CAK function leads to a halt in cell cycle progression, typically inducing a G1 phase arrest.[3][10]
1.2. Role in Transcriptional Regulation
In addition to its role in the cell cycle, CDK7 is an essential component of the general transcription factor IIH (TFIIH).[3][4][5] Within the TFIIH complex, CDK7 phosphorylates the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (RNAPII).[1][4][5] Specifically, it targets Serine 5 and Serine 7 residues of the CTD heptapeptide repeat.[4][11] This phosphorylation event is critical for transcription initiation, promoter escape, and the recruitment of mRNA capping enzymes.[4][12] By inhibiting the transcriptional function of CDK7, the expression of genes critical for cancer cell survival and proliferation, particularly those with short half-lives and those associated with super-enhancers like the MYC oncogene, is suppressed.[4][13]
Quantitative Data for Representative CDK7 Inhibitors
The potency and selectivity of CDK7 inhibitors vary. Covalent inhibitors, such as THZ1 and YKL-5-124, often exhibit high potency due to their irreversible binding mechanism. The data below is compiled from studies on well-characterized inhibitors and serves as a reference for the expected activity of a selective CDK7 inhibitor.
Table 1: Biochemical and Cellular Potency of Representative CDK7 Inhibitors
| Compound | Type | Target | IC50 / KD (Biochemical) | Cell Line | IC50 (Cellular) |
|---|---|---|---|---|---|
| THZ1 | Covalent | CDK7 | KD: <3.1 nM[14] | Jurkat (T-ALL) | ~20 nM[14] |
| Cdk7-IN-8 | Covalent | CDK7 | 54.29 nM[1][5] | HCT116 (Colon) | 25.26 nM[1] |
| OVCAR-3 (Ovarian) | 45.31 nM[1] | ||||
| SY-351 | Covalent | CDK7 | KI: 62.5 nM[15] | HL60 (Leukemia) | EC90: 39 nM (Target Engagement)[8][15] |
| LDC4297 | Non-covalent | CDK7 | Low nanomolar range[4] | Mia-Paca2 (Pancreatic) | ~100-200 nM[4] |
Table 2: Kinase Selectivity Profile of a Representative Covalent CDK7 Inhibitor (SY-351)
| Kinase Target | Percent Inhibition at 0.2 µM | Percent Inhibition at 1.0 µM |
|---|---|---|
| CDK7 | >90% [7][15] | >90% [7] |
| CDK12 | <50%[7][15] | >50%[7][15] |
| CDK13 | <50%[7] | >50%[7][15] |
| Other Kinases (Panel of 252) | <50% (Only CDK7 >50%)[15] | Six other kinases >50%[7][15] |
Data is illustrative and based on findings for the selective covalent inhibitor SY-351. This highlights that at higher concentrations, off-target activity, particularly against the closely related kinases CDK12 and CDK13, can be observed.[7][15]
Signaling Pathways and Experimental Visualizations
Diagram 1: Dual Roles of CDK7 in Transcription and Cell Cycle Control
Caption: Dual roles of CDK7 in cell cycle and transcription.
Diagram 2: General Workflow for Characterizing a CDK7 Inhibitor
Caption: General workflow for CDK7 inhibitor characterization.
Experimental Protocols
In Vitro Kinase Assay (ADP-Glo™ Format)
Objective: To determine the biochemical potency (IC50) of an inhibitor against the recombinant CDK7/Cyclin H/MAT1 complex.
Materials:
-
Recombinant CDK7/Cyclin H/MAT1 enzyme complex
-
Kinase substrate (e.g., peptide corresponding to RNAPII CTD)
-
ATP
-
Test Inhibitor (e.g., this compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Plates (e.g., white, 384-well)
-
Plate reader capable of luminescence detection
Methodology:
-
Inhibitor Preparation: Prepare a serial dilution of the CDK7 inhibitor in kinase buffer. A typical starting range is 10 µM to 0.1 nM. Include a vehicle control (e.g., DMSO).
-
Enzyme Reaction:
-
In each well of the assay plate, add the recombinant CDK7 complex.
-
Add the inhibitor dilutions to the wells and incubate for a pre-determined time (e.g., 30-60 minutes) to allow for inhibitor binding. This is especially critical for covalent inhibitors.[16]
-
Initiate the kinase reaction by adding a mixture of ATP and the kinase substrate. The ATP concentration should ideally be at or near the Km for CDK7 to ensure accurate competitive inhibition measurements.[15]
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
-
Data Analysis:
-
Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP formed and thus to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC50 value.
-
Cell Viability Assay (CCK-8/MTT)
Objective: To determine the effect of a CDK7 inhibitor on the proliferation and viability of cancer cells and calculate the cellular IC50.
Materials:
-
Cancer cell line of interest (e.g., HCT116, Jurkat)
-
Complete culture medium
-
96-well cell culture plates
-
Test Inhibitor
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-10,000 cells/well) and allow them to attach overnight.[1]
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the CDK7 inhibitor. Include a vehicle-only control.[1]
-
Incubation: Incubate the plate for a specified duration, typically 72 hours, to allow for effects on cell proliferation.[1]
-
Viability Measurement:
-
Data Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blot for Pharmacodynamic Markers
Objective: To assess the in-cell target engagement of a CDK7 inhibitor by measuring the phosphorylation status of its downstream substrate, RNA Polymerase II.
Materials:
-
Cancer cell line
-
6-well cell culture plates
-
Test Inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-RNAPII CTD Ser5, anti-total-RNAPII, anti-CDK7, anti-Actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Methodology:
-
Cell Treatment and Lysis: Seed cells in 6-well plates. Once attached, treat them with various concentrations of the CDK7 inhibitor for a defined period (e.g., 2-6 hours).[1]
-
Wash the cells with ice-cold PBS and lyse them using ice-cold RIPA buffer.[1]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Denature protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-RNAPII CTD Ser5) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
-
Detection and Analysis:
-
Apply an ECL reagent to the membrane and capture the chemiluminescent signal.[1]
-
A dose-dependent decrease in the phospho-RNAPII signal relative to the total-RNAPII and loading control (e.g., Actin) indicates successful target engagement by the CDK7 inhibitor. Quantify band intensities using densitometry software.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 11. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclin-dependent kinase 7 (CDK7) is an emerging prognostic biomarker and therapeutic target in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. benchchem.com [benchchem.com]
The Role of CDK7-IN-25 in Cell Cycle Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dual Functionality of CDK7 as a Therapeutic Target
Cyclin-dependent kinase 7 (CDK7) is a serine/threonine kinase that holds a unique, pivotal position at the crossroads of cell cycle control and gene transcription, making it a significant target for therapeutic intervention, particularly in oncology.[1][2] CDK7's multifaceted roles are central to its importance.
-
Cell Cycle Regulation: CDK7 is the catalytic subunit of the CDK-Activating Kinase (CAK) complex, which also includes Cyclin H and MAT1.[1][2] In this role, CDK7 is responsible for the activating phosphorylation of key cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6, on their T-loop domains.[1][3][4] This activation is indispensable for driving cells through the various phases of the cell cycle.[1][4]
-
Transcriptional Regulation: CDK7 is also a core component of the general transcription factor TFIIH.[1][5] Within this complex, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at serine 5 and serine 7 residues.[1][5] This phosphorylation is critical for transcription initiation and the transition into productive elongation.[1]
Given that dysregulation of both the cell cycle and transcription are hallmarks of cancer, inhibiting CDK7 with a potent and selective molecule like CDK7-IN-25 offers a powerful therapeutic strategy. By simultaneously disrupting these two core processes, CDK7 inhibitors can induce cell cycle arrest and apoptosis in cancer cells.[2][6]
Mechanism of Action: How this compound Modulates the Cell Cycle
This compound, as a selective CDK7 inhibitor, exerts its effect on cell cycle regulation primarily by blocking the CAK activity of CDK7. This leads to a failure to activate downstream CDKs that are essential for phase transitions, resulting in cell cycle arrest.
-
G1/S Phase Arrest: The transition from G1 to S phase is governed by the activity of CDK4/6 and CDK2. CDK7 is required to phosphorylate and activate these kinases.[1] By inhibiting CDK7, this compound prevents the activation of CDK2, CDK4, and CDK6.[1] This leads to a failure to phosphorylate the retinoblastoma (Rb) protein and an accumulation of cells at the G1/S boundary.[1][7]
-
G2/M Phase Arrest: Progression from G2 into mitosis is driven by the CDK1/Cyclin B complex.[8] CDK7-mediated phosphorylation of CDK1 is a crucial step for its activation.[4][8] Inhibition of CDK7 by this compound prevents this activation, leading to cell cycle blockage at the G2/M transition.[5][8] Some studies have shown that inhibiting CDK7 not only prevents CDK1 activation but can also disrupt the assembly of the CDK1/cyclin B complex.[8]
The predominant cell cycle phenotype observed upon selective CDK7 inhibition is often a G1/S phase arrest, accompanied by the inhibition of E2F-driven gene expression.[9] However, G2/M arrest is also a significant consequence.[5]
Quantitative Data: Efficacy of CDK7 Inhibitors
The following tables summarize the biochemical potency and cellular efficacy of several well-characterized CDK7 inhibitors. This data provides a comparative context for the expected activity of a novel inhibitor like this compound.
Table 1: Biochemical Potency of Selected CDK7 Inhibitors
| Inhibitor | Target(s) | IC50 (nM) | Assay Type |
| THZ1 | CDK7, CDK12/13 | 3.2 | Biochemical Kinase Assay |
| YKL-5-124 | CDK7 (covalent) | 38 | Biochemical Kinase Assay |
| Samuraciclib (CT7001) | CDK7 | <40 | Biochemical Kinase Assay |
| LDC4297 | CDK7 (non-covalent) | 23 | Biochemical Kinase Assay |
| CDK7-IN-8 | CDK7 | 54.29 | Biochemical Kinase Assay |
Data is compiled from multiple sources and should be used for comparative purposes.
Table 2: Anti-proliferative Activity of CDK7 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | GI50 / IC50 (nM) |
| THZ1 | HCT116 | Colon Cancer | 29 |
| THZ1 | HeLa | Cervical Cancer | 50 |
| YKL-5-124 | HAP1 | Near-haploid Human Cell Line | ~100 |
| Cdk7-IN-8 | HCT116 | Colon Cancer | 19.34 |
| Cdk7-IN-8 | OVCAR-3 | Ovarian Cancer | 45.31 |
| Cdk7-IN-8 | HCC1806 | Breast Cancer | 44.47 |
GI50/IC50 values represent the concentration required to inhibit cell growth by 50%. Data is compiled from publicly available sources for illustrative purposes.[10]
Signaling Pathways and Visualizations
The following diagrams, generated using Graphviz, illustrate the core signaling pathways affected by this compound.
Caption: this compound inhibits CDK7 (CAK), preventing T-loop phosphorylation and activation of cell cycle CDKs.
Caption: this compound targets the core CDK7 complex, disrupting both cell cycle and transcription.
Experimental Protocols
Here are detailed methodologies for key experiments to characterize the effects of this compound on cell cycle regulation.
Protocol 1: Cell Viability Assay (CCK-8/WST-8)
Objective: To determine the dose-response effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) or similar WST-8 based reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells in a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. A typical final concentration range would be 1 nM to 10 µM.
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Viability Measurement: Add 10 µL of CCK-8 reagent to each well.
-
Incubate for 1-4 hours at 37°C until the color develops.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the inhibitor concentration and use non-linear regression to determine the GI50/IC50 value.
Protocol 2: Western Blotting for Cell Cycle Markers
Objective: To assess the effect of this compound on the phosphorylation status of key cell cycle proteins.
Materials:
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-CDK1(T161), anti-phospho-CDK2(T160), anti-Cyclin B1, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat cells with this compound at various concentrations (e.g., 1x and 5x IC50) and a vehicle control for a specified time (e.g., 24 hours).
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse with 100-200 µL of RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20-30 µg per lane), add Laemmli buffer, and boil for 5 minutes. Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like Actin to ensure equal protein loading.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Objective: To quantify the distribution of cells in different phases of the cell cycle after treatment with this compound.
Materials:
-
6-well cell culture plates
-
This compound
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Treat with this compound at desired concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Adherent cells are detached using trypsin. Combine all cells and centrifuge at 1,500 rpm for 5 minutes.
-
Fixation: Discard the supernatant, wash the cell pellet with PBS, and resuspend in 1 mL of cold PBS. Add the cell suspension dropwise into 4 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells at 2,000 rpm for 5 minutes. Discard the ethanol and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Experimental Workflow Visualization
Caption: A typical workflow for characterizing the cell cycle effects of a CDK7 inhibitor like this compound.
Conclusion
This compound, as a representative of the class of selective CDK7 inhibitors, presents a compelling mechanism for cancer therapy. By targeting the core machinery of both cell cycle progression and transcription, it can effectively induce cell cycle arrest and suppress the expression of oncogenic drivers.[1] The on-target effects of CDK7 inhibition, including the disruption of CDK activation and subsequent cell cycle arrest, have been robustly demonstrated preclinically.[11] The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate further research and development of CDK7 inhibitors as a promising class of anti-cancer agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK7 inhibitor suppresses tumor progression through blocking the cell cycle at the G2/M phase and inhibiting transcriptional activity in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 7. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 8. Requirements for Cdk7 in the assembly of Cdk1/cyclin B and activation of Cdk2 revealed by chemical genetics in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Selective CDK7 Inhibition Suppresses Cell Cycle Progression and MYC Signaling While Enhancing Apoptosis in Therapy-resistant Estrogen Receptor-positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Selective CDK7 Inhibition on Eukaryotic Transcription: A Technical Guide
Disclaimer: This technical guide synthesizes the effects of potent and selective Cyclin-Dependent Kinase 7 (CDK7) inhibitors on transcription. Due to the limited availability of public research data specifically for the compound designated "CDK7-IN-25," this document utilizes findings from extensively studied selective CDK7 inhibitors such as THZ1, YKL-5-124, and SY-5609 as representative examples. The mechanisms and effects described herein are illustrative of the expected activity of a potent and selective CDK7 inhibitor.
Executive Summary
Cyclin-Dependent Kinase 7 (CDK7) is a pivotal enzyme with dual functionality in regulating cellular transcription and cell cycle progression. As a core component of the general transcription factor IIH (TFIIH), CDK7 is a primary kinase responsible for phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a critical step for transcription initiation and elongation.[1] Selective inhibition of CDK7 presents a promising therapeutic strategy in oncology by disrupting these fundamental processes. This guide provides a detailed examination of how selective CDK7 inhibitors modulate RNAPII CTD phosphorylation, leading to downstream effects on transcription, cell cycle arrest, and apoptosis. We present quantitative data from key studies, detailed experimental protocols, and visual pathways to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Data Presentation: Quantitative Effects of Selective CDK7 Inhibition
The development of potent and selective CDK7 inhibitors has enabled the precise dissection of its function. The following tables summarize key quantitative data from studies on representative inhibitors.
Table 1: Biochemical Potency of Representative Selective CDK7 Inhibitors
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |
| YKL-5-124 | CDK7/CycH/MAT1 | Biochemical Kinase Assay | 9.7 | [2] |
| THZ1 | CDK7 | Biochemical Kinase Assay | 3.2 | [3] |
| SY-5609 | CDK7 | Biochemical Kinase Assay | <10 | [4] |
Table 2: Cellular Activity of Representative Selective CDK7 Inhibitors
| Inhibitor | Cell Line | Assay Type | IC50 (nM) | Reference |
| YKL-5-124 | Jurkat | Cell Proliferation | 48 | [2] |
| THZ1 | Jurkat | Cell Proliferation | 50 | [3] |
| SY-5609 | HCT116 | Cell Proliferation | 26 | [4] |
Table 3: Kinase Selectivity Profile of a Representative Covalent CDK7 Inhibitor (SY-351)
| Kinase Target | Percent Inhibition at 0.2 µM | Percent Inhibition at 1.0 µM | Reference |
| CDK7 | >90% | >90% | [5] |
| CDK12 | <50% | >50% | [5] |
| CDK13 | <50% | >50% | [5] |
| Other Kinases (Panel of 252) | <50% | Six other kinases >50% | [5] |
Signaling Pathways and Experimental Workflows
CDK7's Role in Transcription and its Inhibition
CDK7, as part of the TFIIH complex, phosphorylates the serine 5 and 7 residues of the RNA Polymerase II C-terminal domain (CTD). This phosphorylation is a key step in the transition from transcription initiation to productive elongation. Selective CDK7 inhibitors block this phosphorylation event, leading to a global disruption of transcription.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TFIIH-Associated Cdk7 Kinase Functions in Phosphorylation of C-Terminal Domain Ser7 Residues, Promoter-Proximal Pausing, and Termination by RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Preliminary Studies on CDK7-IN-25: A Technical Guide
Disclaimer: Publicly available information on a compound specifically named "CDK7-IN-25" is limited. This guide is a representative technical whitepaper based on the well-characterized mechanisms and data from extensively studied CDK7 inhibitors. The experimental data and protocols provided are derived from studies of similar compounds and should be considered as a template for the evaluation of novel CDK7 inhibitors like this compound.
Introduction to CDK7 and its Inhibition
Cyclin-dependent kinase 7 (CDK7) is a serine/threonine kinase that serves as a master regulator of two fundamental cellular processes: cell cycle progression and gene transcription.[1][2] As a core component of the CDK-activating kinase (CAK) complex, which also includes Cyclin H and MAT1, CDK7 phosphorylates and activates other cell cycle-dependent kinases such as CDK1, CDK2, CDK4, and CDK6, thereby driving the cell through its various phases.[3][4] Furthermore, CDK7 is an integral part of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II). This action is a critical step for the initiation and elongation phases of transcription.[3][5]
Given the frequent dysregulation of CDK activity in human cancers, the dual function of CDK7 makes it a compelling therapeutic target.[4][6] Inhibition of CDK7 can simultaneously disrupt cell cycle progression and transcription, leading to cell cycle arrest and apoptosis in cancer cells.[7] this compound is a potent and selective inhibitor of CDK7, and this document provides a comprehensive overview of its preclinical evaluation, including its mechanism of action, quantitative data from key experiments, and detailed protocols for its characterization.
Data Presentation
The following tables summarize representative in vitro and in vivo efficacy data for a selective CDK7 inhibitor, which can serve as a benchmark for evaluating this compound.
Table 1: In Vitro Biochemical Potency of a Representative CDK7 Inhibitor
| Kinase | IC50 (nM) |
| CDK7 | < 10 |
| CDK1 | > 1000 |
| CDK2 | > 500 |
| CDK4 | > 1000 |
| CDK9 | > 200 |
Data is representative of highly selective CDK7 inhibitors.
Table 2: In Vitro Anti-proliferative Activity of a Representative CDK7 Inhibitor in Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (nM) |
| HCT116 | Colon Carcinoma | 50 |
| Jurkat | T-cell Leukemia | 25 |
| MOLM-13 | Acute Myeloid Leukemia | 30 |
| A549 | Lung Carcinoma | 75 |
| MCF7 | Breast Adenocarcinoma | 60 |
GI50 (Growth Inhibition 50) values are representative and can vary based on the specific CDK7 inhibitor and assay conditions.
Table 3: In Vivo Efficacy of a Representative CDK7 Inhibitor in a Xenograft Model
| Animal Model | Tumor Cell Line | Dosage and Administration | Outcome |
| Nude Mice | HCT116 Xenograft | 25 mg/kg, oral, daily | Significant Tumor Growth Inhibition |
This data represents a typical outcome for a selective CDK7 inhibitor in a preclinical in vivo model.
Mandatory Visualization
Signaling Pathways
Caption: CDK7's dual role in transcription and cell cycle, and its inhibition.
Experimental Workflow
Caption: A typical workflow for the preclinical evaluation of this compound.
Experimental Protocols
Protocol 1: In Vitro CDK7 Kinase Assay (ADP-Glo™ Format)
This assay determines the biochemical IC50 value of this compound by measuring ADP production.
Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 complex
-
CDK7 substrate peptide (e.g., derived from RNA Pol II CTD)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of this compound in the kinase reaction buffer.
-
In a 384-well plate, add 2.5 µL of the CDK7 enzyme solution.
-
Add 2.5 µL of the this compound dilution or vehicle control.
-
Initiate the reaction by adding 5 µL of a solution containing the substrate peptide and ATP.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure luminescence using a plate reader.
Data Analysis:
-
Plot the luminescence signal against the logarithm of the this compound concentration.
-
Use a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.
Protocol 2: Cell Proliferation Assay (CellTiter-Glo® Format)
This protocol measures the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Complete cell culture medium
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
White, clear-bottom 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in the cell culture medium.
-
Treat the cells with the this compound dilutions or vehicle control and incubate for 72 hours.
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
Data Analysis:
-
Normalize the luminescence readings to the vehicle-treated control wells.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Calculate the GI50 value using a non-linear regression model.
Protocol 3: Western Blot Analysis for Target Engagement
This protocol assesses the effect of this compound on the phosphorylation of CDK7 substrates in cells.
Materials:
-
Cancer cell line
-
This compound
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-CDK2 (Thr160), anti-phospho-RNA Pol II CTD (Ser5), and their total protein counterparts)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Treat cells with various concentrations of this compound for a specified time (e.g., 6 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
Data Analysis:
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Compare the phosphorylation status in this compound-treated cells to the vehicle-treated control.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Global trends and topics in CDK7 inhibitor research: a bibliometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
The Role of CDK7-IN-25 in Inhibiting RNA Polymerase II Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide focuses on the molecular mechanisms and effects of potent and selective Cyclin-Dependent Kinase 7 (CDK7) inhibitors on RNA Polymerase II (RNAPII) phosphorylation. Due to the limited availability of public research data specifically for CDK7-IN-25, this document synthesizes findings from extensively studied, selective CDK7 inhibitors such as THZ1, YKL-5-124, and SY-5609. The mechanisms, data, and experimental protocols described herein are representative of the expected activity of a potent and selective CDK7 inhibitor like this compound.
Executive Summary
Cyclin-Dependent Kinase 7 (CDK7) is a crucial enzyme that plays a dual role in regulating two fundamental cellular processes: cell cycle progression and gene transcription.[1][2] As a component of the general transcription factor TFIIH, CDK7 is a primary kinase responsible for phosphorylating the C-terminal domain (CTD) of RNA Polymerase II, a critical step for the initiation of transcription.[3][4] Selective inhibition of CDK7 has emerged as a promising therapeutic strategy in oncology by disrupting these core processes. This guide provides an in-depth examination of how selective CDK7 inhibitors modulate RNAPII CTD phosphorylation, leading to downstream effects on transcription and cell cycle control. We present quantitative data from key studies on representative inhibitors, detailed experimental protocols, and visual representations of the relevant pathways to offer a comprehensive resource for professionals in oncology and drug development.
The Central Role of CDK7 in RNA Polymerase II Function
The C-terminal domain of the largest subunit of RNAPII consists of multiple repeats of the heptapeptide consensus sequence Tyr1-Ser2-Pro3-Thr4-Ser5-Pro6-Ser7.[3][5] The phosphorylation status of this domain changes dynamically throughout the transcription cycle, creating a "CTD code" that recruits various factors involved in transcription, RNA processing, and chromatin modification.[6]
CDK7, as part of the TFIIH complex, plays a pivotal role in the early stages of transcription by phosphorylating Serine 5 (Ser5) and Serine 7 (Ser7) of the CTD repeats.[3][7]
-
Serine 5 Phosphorylation (Ser5-P): This modification by CDK7 is a key signal for promoter clearance and the recruitment of the mRNA capping machinery.[6]
-
Serine 7 Phosphorylation (Ser7-P): Phosphorylation at this site is also crucial for transcription initiation and the processing of certain RNAs.[4][7]
Inhibition of CDK7's kinase activity is therefore expected to prevent these critical phosphorylation events, leading to a stall in transcription initiation and a global downregulation of gene expression.[1] This is particularly impactful in cancer cells that are highly dependent on the continuous transcription of oncogenes for their survival and proliferation.[8][9]
Quantitative Analysis of Representative CDK7 Inhibitors
The potency and selectivity of CDK7 inhibitors are critical determinants of their therapeutic potential. The following tables summarize the biochemical and cellular activities of several well-characterized, potent, and selective CDK7 inhibitors.
Table 1: Biochemical Potency of Selective CDK7 Inhibitors
| Inhibitor | Target | Assay Type | IC50 (nM) | Ki (nM) | k_inact_/K_i_ (M⁻¹s⁻¹) | Reference |
| YKL-5-124 | CDK7/CycH/MAT1 | Biochemical Kinase Assay | 9.7 | - | - | [10] |
| YKL-5-124 | CDK2 | Biochemical Kinase Assay | 1300 | - | - | [10] |
| YKL-5-124 | CDK9 | Biochemical Kinase Assay | 3020 | - | - | [10] |
| THZ1 | CDK7 | Biochemical Kinase Assay | 53.5 | - | - | [10] |
| THZ1 | CDK12 | Biochemical Kinase Assay | equipotent to CDK7 | - | - | [10] |
| THZ1 | CDK13 | Biochemical Kinase Assay | equipotent to CDK7 | - | - | [10] |
| SY-5609 | CDK7 | Binding Assay | - | 0.065 (K_D_) | - | [9] |
| SY-5609 | CDK2 | Binding Assay | - | >2,600 | - | [9] |
| SY-5609 | CDK9 | Binding Assay | - | >845 | - | [9] |
| SY-5609 | CDK12 | Binding Assay | - | >975 | - | [9] |
| SY-351 | CDK7/CCNH/MAT1 | Biochemical Kinase Assay | 23 | 62.5 | 3.14 (from k_inact_ of 11.3 h⁻¹) | [11] |
| SY-351 | CDK2/CCNE1 | Biochemical Kinase Assay | 321 | - | - | [11] |
| SY-351 | CDK9/CCNT1 | Biochemical Kinase Assay | 226 | - | - | [11] |
| SY-351 | CDK12/CCNK | Biochemical Kinase Assay | 367 | - | - | [11] |
Table 2: Cellular Activity of Selective CDK7 Inhibitors
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) (72h treatment) | Reference |
| Cdk7-IN-8 | HCT116 | Colon Carcinoma | 25.26 | [12] |
| Cdk7-IN-8 | OVCAR-3 | Ovarian Cancer | 45.31 | [12] |
| Cdk7-IN-8 | HCC1806 | Breast Cancer | 44.47 | [12] |
| Cdk7-IN-8 | HCC70 | Breast Cancer | 50.85 | [12] |
| BS-181 | KHOS | Osteosarcoma | 1750 | [13] |
| BS-181 | U2OS | Osteosarcoma | 2320 | [13] |
Signaling Pathways and Experimental Workflows
To understand the impact of CDK7 inhibition, it is essential to visualize the underlying biological pathways and the experimental procedures used to measure these effects.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of CDK7 inhibitors.
Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol describes a luminescent-based assay to measure the kinase activity of CDK7 and its inhibition.
Materials:
-
Recombinant CDK7/Cyclin H/MAT1 enzyme complex
-
CDK7 substrate peptide (e.g., a peptide containing the RNAPII CTD sequence)
-
This compound or other test inhibitor
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP (at a concentration near the K_m for CDK7)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration is 100 times the final desired highest concentration. Then, dilute the DMSO stock into the Kinase Assay Buffer.
-
Reaction Setup:
-
Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of the assay plate.
-
Add 2.5 µL of the CDK7/Cyclin H/MAT1 enzyme solution (at 4x the final desired concentration) to each well.
-
For covalent inhibitors, pre-incubate the enzyme and inhibitor for 30-60 minutes at room temperature to allow for covalent bond formation.[14]
-
-
Kinase Reaction Initiation:
-
To initiate the kinase reaction, add 5 µL of a solution containing the substrate peptide and ATP (at 2x the final desired concentration).
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes). This reaction time should be optimized to ensure the reaction is within the linear range.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a microplate reader.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[15]
Protocol 2: Cellular Western Blot for RNAPII Phosphorylation
This protocol is for analyzing the levels of phosphorylated RNAPII in cells after treatment with a CDK7 inhibitor.
Materials:
-
Cancer cell line of interest
-
This compound or other test inhibitor
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-RNAPII CTD (Ser5), anti-phospho-RNAPII CTD (Ser7), anti-total RNAPII, and an antibody for a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with various concentrations of this compound or DMSO for a desired period (e.g., 2, 4, or 6 hours).
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice.
-
Clarify the lysates by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for the phosphorylated RNAPII, total RNAPII, and the loading control. A decrease in the ratio of phosphorylated to total RNAPII indicates inhibition of CDK7 activity.[13]
Conclusion
This compound, as a putative selective inhibitor of CDK7, is poised to be a valuable tool for dissecting the intricate roles of CDK7 in transcription and cell cycle control. By potently inhibiting the phosphorylation of the RNA Polymerase II CTD at Serine 5 and Serine 7, it can effectively shut down transcription initiation, a mechanism with significant therapeutic potential in cancers that are transcriptionally addicted to key oncogenes. The data from well-characterized inhibitors and the detailed protocols provided in this guide offer a solid framework for the investigation and development of CDK7-targeted therapies. Further research into the specific properties of this compound will be crucial to fully understand its potential as a research tool and a therapeutic agent.
References
- 1. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. amsbio.com [amsbio.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 9. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor. | Broad Institute [broadinstitute.org]
- 10. researchgate.net [researchgate.net]
- 11. Functional insight into cyclin-dependent kinase (CDK)7 via chemical inhibition of the priority fungal pathogen Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. amsbio.com [amsbio.com]
- 13. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. scispace.com [scispace.com]
Methodological & Application
Application Notes and Protocols for CDK7-IN-25 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (CDK7) is a pivotal enzyme that plays a dual role in the regulation of two fundamental cellular processes: cell cycle progression and transcription.[1][2][3][4] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for the orderly progression through the cell cycle.[5][6] Additionally, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA polymerase II, a critical step for the initiation of transcription.[5] Given its central role in these processes, CDK7 has emerged as a compelling therapeutic target in oncology.[1][4][7]
CDK7-IN-25 is a highly potent and selective inhibitor of CDK7, with a biochemical half-maximal inhibitory concentration (IC50) of less than 1 nM. Its mechanism of action involves the inhibition of CDK7 kinase activity, which leads to a dual blockade of cell cycle progression and transcription. This disruption of fundamental cellular machinery can induce cell cycle arrest and apoptosis in cancer cells, making this compound a valuable tool for cancer research and a potential therapeutic agent.[2]
This document provides detailed protocols for the use of this compound in cell culture experiments, including methods for assessing its effects on cell viability, protein expression, and cell cycle distribution.
Data Presentation
The efficacy of CDK7 inhibitors can vary between different cell lines and experimental conditions. While specific cell-based IC50 values for this compound are not yet widely published, the following tables provide reference data for other well-characterized CDK7 inhibitors to guide experimental design.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/System |
| IC50 | < 1 nM | Biochemical Assay |
Table 2: Representative Cell Viability IC50 Values for Other Selective CDK7 Inhibitors
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| THZ1 | MIA PaCa-2 | Pancreatic Ductal Adenocarcinoma | 26.08 |
| THZ1 | AsPC-1 | Pancreatic Ductal Adenocarcinoma | 423.7 |
| THZ1 | MEC1 | Chronic Lymphocytic Leukemia | 45 |
| THZ1 | MEC2 | Chronic Lymphocytic Leukemia | 30 |
| Cdk7-IN-8 | HCT116 | Colon Carcinoma | 25.26 |
| Cdk7-IN-8 | OVCAR-3 | Ovarian Cancer | 45.31 |
| Cdk7-IN-8 | HCC1806 | Breast Cancer | 44.47 |
| BS-181 | KHOS | Osteosarcoma | 1750 |
| BS-181 | U2OS | Osteosarcoma | 2320 |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action of this compound and the experimental procedures to assess its effects, the following diagrams are provided.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound in cell culture.
Protocol 1: Cell Viability Assay (e.g., MTT or CCK-8)
This assay is used to determine the effect of this compound on the proliferation and viability of cancer cell lines and to calculate the IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or Cell Counting Kit-8 (CCK-8) reagent
-
DMSO (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into 96-well plates at an appropriate density (e.g., 3,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. Given the high biochemical potency, a starting concentration range of 0.1 nM to 1 µM is recommended for initial experiments.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound dose.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different inhibitor concentrations.
-
-
Incubation:
-
Incubate the plates for the desired treatment duration (e.g., 48 or 72 hours).
-
-
Viability Measurement (MTT):
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Carefully aspirate the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Viability Measurement (CCK-8):
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control cells (representing 100% viability).
-
Plot the percent viability against the log concentration of this compound to determine the IC50 value using a suitable software.
-
Protocol 2: Western Blot Analysis
This protocol is used to assess the effect of this compound on the expression and phosphorylation status of key proteins involved in the cell cycle and transcription.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
6-well cell culture plates
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies (e.g., anti-phospho-CDK1 (Thr161), anti-phospho-CDK2 (Thr160), anti-phospho-RNA Pol II CTD (Ser5/7), anti-PARP, and corresponding total protein antibodies, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with desired concentrations of this compound (e.g., at and around the IC50 value) and a vehicle control for a predetermined time (e.g., 6-24 hours).
-
After treatment, wash the cells once with ice-cold PBS.
-
Add ice-cold RIPA buffer, scrape the cells, and collect the lysate.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL detection system.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the distribution of cells in different phases of the cell cycle after treatment with this compound.[5]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
6-well cell culture plates
-
Ice-cold PBS
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells and treat with desired concentrations of this compound and a vehicle control for an appropriate time (e.g., 24-48 hours).
-
Harvest both adherent and floating cells.
-
-
Cell Fixation:
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in ice-cold PBS.
-
While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours.[5]
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 15-30 minutes at room temperature in the dark.[5]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 4: Apoptosis Assay by Annexin V/PI Staining
This flow cytometry-based assay is used to detect and quantify apoptosis induced by this compound.[8][9]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
6-well cell culture plates
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells and treat with desired concentrations of this compound and a vehicle control for an appropriate time (e.g., 24-72 hours).
-
Harvest both adherent and floating cells.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
References
- 1. d-nb.info [d-nb.info]
- 2. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cyclin-dependent kinase 7 (CDK7) is an emerging prognostic biomarker and therapeutic target in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the potential of CDK7 inhibition to permanently arrest cancer cells - UCL Discovery [discovery.ucl.ac.uk]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols: CDK7-IN-25 Dosage for In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (CDK7) is a critical regulator of transcription and cell cycle progression, making it a compelling therapeutic target in oncology.[1][2] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates cell cycle-dependent kinases (CDKs) such as CDK1, CDK2, CDK4, and CDK6.[3][4] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a key step in transcription initiation.[5][6] Inhibition of CDK7, therefore, offers a dual mechanism of action by arresting the cell cycle and suppressing the transcription of oncogenes.[1]
These application notes provide a comprehensive guide for establishing the in vivo dosage and administration of the novel CDK7 inhibitor, CDK7-IN-25, in mouse models. While specific in vivo data for this compound is not yet publicly available, this document outlines the necessary experimental protocols and provides reference data from other well-characterized CDK7 inhibitors to guide study design.
CDK7 Signaling Pathway
The diagram below illustrates the dual roles of CDK7 in regulating the cell cycle and transcription. CDK7, as part of the CAK complex, activates other CDKs to promote cell cycle progression. As a component of TFIIH, it initiates transcription by phosphorylating RNA Polymerase II. CDK7 inhibitors block both of these functions.
Caption: Dual regulatory roles of CDK7 in cell cycle and transcription, and its inhibition.
Quantitative Data for CDK7 Inhibitor Administration in Mice
The following table summarizes dosing information for several known CDK7 inhibitors in various mouse models. This data can serve as a valuable reference for initiating dose-ranging studies for this compound. It is crucial to determine the optimal dose and schedule for each new compound and tumor model.
| Inhibitor | Mouse Model | Administration Route | Dosing Regimen | Vehicle/Formulation | Reference |
| THZ1 | Patient-Derived Xenograft (Intrahepatic Cholangiocarcinoma) | Intraperitoneal (i.p.) | 10 mg/kg, twice daily for 17 days | PBS | [7] |
| THZ1 | Orthotopic (Pancreatic Cancer) | Not specified | Not specified, treatment for 16 days | Not specified | [8] |
| YKL-5-124 | Orthotopic (Small Cell Lung Cancer) | Not specified | 10 mg/kg | Not specified | [9] |
| YKL-5-124 | Subcutaneous Xenograft (Multiple Myeloma) | Intraperitoneal (i.p.) | Not specified, administered for 2 weeks | Vehicle | [8] |
| Samuraciclib (SY-1365) | Patient-Derived Xenograft (ER+ Breast Cancer) | Oral (gavage) | 30 mg/kg, every day | Not specified | [8] |
| ICEC0942 | Xenograft (MCF7 Breast Cancer) | Oral (gavage) | 100 mg/kg/day | Not specified | [8] |
| BS-181 | Collagen-Induced Arthritis | Intraperitoneal (i.p.) | 10 mg/kg, twice daily for 2 weeks | Vehicle | [8] |
Experimental Protocols
Protocol 1: Formulation of this compound (Generalized)
The appropriate formulation is critical for the solubility, stability, and bioavailability of the inhibitor.
Materials:
-
This compound
-
Vehicle components (e.g., DMSO, PEG300, sterile water, 0.5% methylcellulose)
-
Sterile tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile 0.22 µm filter
Procedure:
-
Vehicle Selection: Based on the physicochemical properties of this compound, select an appropriate vehicle. A common formulation for preclinical studies is a solution of 5-10% DMSO, 40% PEG300, and 50-55% sterile water.[10] For oral gavage, a suspension in 0.5% methylcellulose may be suitable.[8]
-
Preparation:
-
Accurately weigh the required amount of this compound.
-
If using a co-solvent like DMSO, first dissolve the compound in the required volume of DMSO.
-
Gradually add the other vehicle components (e.g., PEG300, sterile water) while mixing thoroughly.
-
If preparing a suspension, the compound can be homogenized in the vehicle using a mortar and pestle or other appropriate equipment. Sonication can aid in creating a uniform suspension.[8]
-
-
Sterilization: If the formulation is a solution, it can be sterilized by passing it through a 0.22 µm filter.[8]
-
Storage: Prepare the formulation fresh daily before administration unless stability data indicates otherwise.
Protocol 2: Establishment of Subcutaneous Xenograft Models
Materials:
-
Human cancer cell lines
-
Culture medium and supplements
-
Sterile PBS
-
Trypsin-EDTA
-
Hemocytometer and trypan blue
-
Matrigel (optional)
-
Immunocompromised mice (e.g., BALB/c nude, NOD-SCID), 6-8 weeks old[11]
-
Sterile syringes and needles (25-27 gauge)[11]
-
Digital calipers
Procedure:
-
Cell Preparation: Culture cancer cells to 70-80% confluency. Harvest the cells by trypsinization, neutralize the trypsin, and centrifuge to obtain a cell pellet. Resuspend the cells in sterile PBS or serum-free medium. Perform a cell count and assess viability, which should be >90%.[11]
-
Implantation: Adjust the cell concentration to the desired number (e.g., 1 x 10^6 to 10 x 10^7 cells) in a volume of 100-200 µL.[11] For some cell lines, mixing the cell suspension 1:1 with Matrigel can improve tumor engraftment.[11] Inject the cell suspension subcutaneously into the flank of the mice.[11]
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with digital calipers 2-3 times per week.[11]
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[11][12]
Protocol 3: In Vivo Efficacy Study
Materials:
-
Tumor-bearing mice
-
Formulated this compound and vehicle
-
Dosing equipment (gavage needles for oral administration, syringes and needles for injection)
-
Balance for weighing mice
-
Digital calipers
Procedure:
-
Dose-Ranging Study: Before initiating a full-scale efficacy study, perform a dose-ranging study to determine the maximum tolerated dose (MTD) of this compound. Administer a range of doses and monitor the mice for signs of toxicity, including body weight loss, changes in behavior, and other adverse effects.[11]
-
Treatment Administration: Administer the formulated this compound or vehicle to the respective groups according to the determined dose, route, and schedule.[10]
-
Monitoring:
-
Measure tumor volume with calipers at regular intervals (e.g., twice a week).[10] Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[11]
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.[11]
-
Observe the animals for any clinical signs of distress.
-
-
Endpoint Analysis: At the end of the study (based on a predefined endpoint such as maximum tumor size or study duration), euthanize the mice.[10] Harvest the tumors and weigh them.[10] Tissues can be collected for further pharmacodynamic and histological analysis.[10]
In Vivo Efficacy Study Workflow
The following diagram outlines a typical workflow for conducting an in vivo efficacy study of a CDK7 inhibitor in a mouse xenograft model.
Caption: A generalized workflow for in vivo efficacy studies of CDK7 inhibitors.
Conclusion
The successful in vivo evaluation of this compound requires a systematic approach, beginning with formulation development and dose-ranging toxicity studies, followed by well-designed efficacy studies in appropriate mouse models. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute these critical preclinical experiments. Careful monitoring of both anti-tumor activity and potential toxicity will be essential in determining the therapeutic potential of this compound.
References
- 1. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 5. CDK7_pathway [bionity.com]
- 6. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Targeting of CDK7 Suppresses Tumor Progression in Intrahepatic Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. astx.com [astx.com]
Assessing the In Vitro Efficacy of CDK7-IN-25: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 7 (CDK7) is a critical regulator of cell cycle progression and transcription, making it a compelling therapeutic target in oncology.[1][2][3] CDK7-IN-25 is a potent and selective inhibitor of CDK7. This document provides detailed protocols for assessing the in vitro efficacy of this compound, including methods for evaluating its impact on cell viability, target engagement, downstream signaling, and cell cycle progression. The provided methodologies are essential for researchers and drug developers working to characterize the anti-cancer properties of CDK7 inhibitors.
Introduction
Cyclin-dependent kinase 7 (CDK7) plays a dual role in fundamental cellular processes. As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[3][4] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II (Pol II), a crucial step for the initiation and elongation of transcription.[2][5] In many cancers, dysregulation of these processes leads to unchecked cellular proliferation, making CDK7 an attractive target for therapeutic intervention.[3][6]
CDK7 inhibitors like this compound work by binding to the active site of the CDK7 enzyme, preventing the phosphorylation of its substrates.[1] This dual inhibition of cell cycle progression and transcription leads to cell cycle arrest and apoptosis in cancer cells.[1][3] These application notes provide a comprehensive guide to evaluating the in vitro efficacy of this compound.
Data Presentation
The following tables summarize the expected outcomes of in vitro efficacy studies with a CDK7 inhibitor. The half-maximal inhibitory concentration (IC50) is a key metric of a drug's potency. While specific IC50 values for this compound are not yet extensively documented in publicly available literature, the data for other selective CDK7 inhibitors are presented below to illustrate the typical potency of this class of compounds. Researchers can generate specific data for this compound using the protocols provided.
Table 1: In Vitro Cell Viability (IC50) of Various CDK7 Inhibitors in Selected Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| THZ1 | MIA PaCa-2 | Pancreatic Ductal Adenocarcinoma | 26.08[7] |
| THZ1 | AsPC-1 | Pancreatic Ductal Adenocarcinoma | 423.7[7] |
| THZ1 | MEC1 | Chronic Lymphocytic Leukemia | 45[7] |
| THZ1 | MEC2 | Chronic Lymphocytic Leukemia | 30[7] |
| BS-181 | KHOS | Osteosarcoma | 1750[8] |
| BS-181 | U2OS | Osteosarcoma | 2320[8] |
| Cdk7-IN-8 | HCT116 | Colon Cancer | 25.26[9] |
| Cdk7-IN-8 | OVCAR-3 | Ovarian Cancer | 45.31[9] |
Table 2: Summary of Expected Effects of this compound on Key Cellular Markers
| Assay | Marker | Expected Outcome with this compound Treatment |
| Western Blot | p-CDK7 (Thr170) | Decreased phosphorylation[10] |
| Western Blot | p-RNA Pol II (Ser5/7) | Decreased phosphorylation[11][12] |
| Western Blot | p-CDK1 (Thr161) / p-CDK2 (Thr160) | Decreased phosphorylation[13] |
| Western Blot | c-Myc | Decreased expression[14] |
| Western Blot | Cleaved PARP | Increased levels (indicative of apoptosis)[15] |
| Cell Cycle Analysis | Cell population distribution | Arrest in G1 or G2/M phase[1][4] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
This protocol is used to determine the dose-dependent effect of this compound on the viability of cancer cell lines. The MTS assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[16]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[16]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTS Addition: Add 20 µL of MTS reagent to each well.[17]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[17]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot Analysis for Target Engagement and Downstream Signaling
This protocol is used to assess the effect of this compound on the phosphorylation status of CDK7, its direct substrates (RNA Pol II), and downstream cell cycle proteins, as well as markers of apoptosis.[10][12]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-CDK7, anti-CDK7, anti-p-RNA Pol II, anti-RNA Pol II, anti-p-CDK1, anti-p-CDK2, anti-c-Myc, anti-cleaved PARP, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control for a specified duration (e.g., 24 hours).[2]
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[12]
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein (20-30 µg) and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.[12][15]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.[10]
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[15]
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound on cell cycle distribution using propidium iodide (PI) staining.[4][14]
Materials:
-
Treated and control cells (from Protocol 2)
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells by trypsinization and collect them by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise. Incubate on ice for at least 30 minutes or at -20°C for at least 2 hours.[4]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.[18]
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[19]
Protocol 4: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to verify direct binding of this compound to CDK7 in a cellular environment. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.[20][21]
Materials:
-
Cancer cell line of interest
-
This compound
-
DMSO (vehicle control)
-
PBS
-
PCR tubes and thermal cycler
-
Lysis buffer with protease and phosphatase inhibitors
-
Apparatus for Western Blotting (as in Protocol 2)
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle control.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures in a thermal cycler for 3 minutes, followed by cooling for 3 minutes at room temperature.[22]
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of soluble CDK7 by Western Blot (as described in Protocol 2).
-
Data Analysis: Plot the amount of soluble CDK7 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Mandatory Visualization
Caption: CDK7 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the Cell Viability (MTS) Assay.
Caption: General workflow for Western Blot analysis.
References
- 1. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. CDK7 Inhibitors: Unlocking New Possibilities in Oncology [delveinsight.com]
- 4. benchchem.com [benchchem.com]
- 5. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. benchchem.com [benchchem.com]
- 8. Cyclin-dependent kinase 7 (CDK7) is an emerging prognostic biomarker and therapeutic target in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. CDK7 inhibitor suppresses tumor progression through blocking the cell cycle at the G2/M phase and inhibiting transcriptional activity in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. cancer.wisc.edu [cancer.wisc.edu]
- 19. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. youtube.com [youtube.com]
Application Notes and Protocols for Studying Transcriptional Addiction in Cancer Using CDK7 Inhibitors
Disclaimer: Specific experimental data for the compound "CDK7-IN-25" is not publicly available in the reviewed scientific literature. The following application notes and protocols are based on well-characterized CDK7 inhibitors such as THZ1 and YKL-5-124, and are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals interested in studying transcriptional addiction in cancer with a novel CDK7 inhibitor like this compound.
Introduction: Targeting Transcriptional Addiction in Cancer with CDK7 Inhibition
Cancer is increasingly understood as a disease of transcriptional dysregulation, where malignant cells become dependent on the hyperactive transcription of oncogenes and survival factors—a phenomenon known as "transcriptional addiction".[1] Cyclin-dependent kinase 7 (CDK7) has emerged as a critical node in this process, making it a compelling therapeutic target.[2][3]
CDK7 plays a dual role in fundamental cellular processes:
-
Transcriptional Regulation: As a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a crucial step for transcription initiation and elongation.[4][5]
-
Cell Cycle Control: As the catalytic subunit of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, including those essential for cell cycle progression.[5][6]
By inhibiting CDK7, compounds like this compound can simultaneously disrupt the transcriptional machinery that cancer cells are addicted to and halt their proliferative cycle, leading to cell cycle arrest and apoptosis.[7] This document provides an overview of the mechanism of action, quantitative data on representative CDK7 inhibitors, and detailed experimental protocols to guide the study of this compound in the context of transcriptional addiction in cancer.
Quantitative Data: In Vitro and In Vivo Efficacy of Representative CDK7 Inhibitors
The following tables summarize the biochemical potency, cell-based anti-proliferative activity, and in vivo anti-tumor efficacy of well-characterized CDK7 inhibitors. This data provides a benchmark for evaluating the potential of novel inhibitors like this compound.
Table 1: Biochemical Potency of Representative CDK7 Inhibitors
| Inhibitor | Target | IC50 (nM) | Assay Type |
| YKL-5-124 | CDK7/Mat1/CycH | 9.7 | In vitro kinase assay |
| YKL-5-124 | CDK2 | 1300 | In vitro kinase assay |
| YKL-5-124 | CDK9 | 3020 | In vitro kinase assay |
| Cdk7-IN-8 | CDK7 | 54.29 | In vitro kinase assay |
Data for YKL-5-124 sourced from a study on its development as a selective CDK7 covalent inhibitor.[1] Data for Cdk7-IN-8 is provided for reference.[8]
Table 2: Anti-Proliferative Activity of Representative CDK7 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | GI50 (nM) | Assay Type |
| Cdk7-IN-8 | HCT116 | Colorectal Carcinoma | 35.84 | Cell Proliferation Assay |
| Cdk7-IN-8 | A2780 | Ovarian Cancer | 45.31 | Cell Proliferation Assay |
| Cdk7-IN-8 | HCC1806 | Breast Cancer | 44.47 | Cell Proliferation Assay |
| Cdk7-IN-8 | HCC70 | Breast Cancer | 50.85 | Cell Proliferation Assay |
GI50 (Growth Inhibition 50) is the concentration of a drug that inhibits cell growth by 50%. Data for Cdk7-IN-8 is provided for reference.[8]
Table 3: In Vivo Anti-Tumor Efficacy of Representative CDK7 Inhibitors
| Inhibitor | Cancer Model | Dosing Regimen | Key Outcomes |
| THZ1 | T-cell Acute Lymphoblastic Leukemia (T-ALL) Xenograft (KOPTK1 cells) | 10 mg/kg, twice daily, intraperitoneally | Significant tumor growth inhibition; well-tolerated. |
| THZ1 | Multiple Myeloma Xenograft (U266 cells) | 10 mg/kg, daily, 5 days/week, intraperitoneally | Significantly improved survival and reduced tumor burden. |
| Cdk7-IN-8 | Colorectal Carcinoma Xenograft (HCT116 cells) | 25 mg/kg, p.o., qd, for 21 days | 81.9% Tumor Growth Inhibition (TGI). |
Data for THZ1 and Cdk7-IN-8 are from preclinical in vivo studies.[8][9]
Signaling Pathways and Experimental Workflows
CDK7 Signaling Pathway and Mechanism of Inhibition
Caption: Dual roles of CDK7 in cell cycle and transcription, and the inhibitory action of this compound.
Experimental Workflow for Assessing Transcriptional Addiction
Caption: A generalized workflow for the preclinical evaluation of a CDK7 inhibitor.
Experimental Protocols
Herein are detailed protocols for key experiments to characterize the activity of a CDK7 inhibitor like this compound.
Protocol 1: In Vitro Kinase Assay
Objective: To determine the biochemical potency (IC50) of this compound against the purified CDK7 enzyme complex.
Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 complex
-
Peptide substrate (e.g., derived from RNA Pol II CTD)
-
This compound
-
ATP, [γ-³²P]ATP
-
Kinase reaction buffer
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a microcentrifuge tube, prepare the kinase reaction mixture containing kinase buffer, recombinant CDK7 complex, and the peptide substrate.
-
Add the serially diluted this compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Cell Viability Assay
Objective: To determine the anti-proliferative effect (GI50) of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
Plate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Treat the cells with the serially diluted this compound or vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required for signal development.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Determine the GI50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 3: Western Blot Analysis
Objective: To assess the effect of this compound on CDK7 target engagement and downstream signaling pathways.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-RNAPII CTD Ser5/7, anti-CDK7, anti-PARP, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cancer cells and treat with various concentrations of this compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Analyze the changes in protein expression and phosphorylation levels.
Protocol 4: In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy and tolerability of this compound in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Cancer cell line for tumor implantation
-
This compound
-
Vehicle for drug formulation
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Monitor tumor growth until the tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (at various doses) or vehicle to the respective groups according to a predetermined schedule (e.g., daily, twice daily) and route (e.g., oral gavage, intraperitoneal injection).
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis by western blot or immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Assess the tolerability of the treatment by monitoring body weight changes and any signs of toxicity.
Conclusion
The study of transcriptional addiction in cancer offers a promising avenue for the development of novel therapeutics. CDK7 inhibitors, by virtue of their dual role in regulating transcription and the cell cycle, are at the forefront of this research. The application notes and protocols provided here, based on the characterization of established CDK7 inhibitors, offer a robust framework for the preclinical evaluation of new chemical entities like this compound. Through a systematic approach encompassing biochemical, cellular, and in vivo studies, researchers can elucidate the mechanism of action and therapeutic potential of novel CDK7 inhibitors in cancers exhibiting transcriptional addiction.
References
- 1. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 3. news-medical.net [news-medical.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Expression of CDK7, Cyclin H, and MAT1 Is Elevated in Breast Cancer and Is Prognostic in Estrogen Receptor–Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Navigating Unexpected Results with CDK7-IN-25: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The inhibition of Cyclin-Dependent Kinase 7 (CDK7) presents a promising therapeutic strategy, targeting the fundamental cellular processes of transcription and cell cycle progression.[1] However, discrepancies between expected and observed experimental outcomes can arise. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered when using the CDK7 inhibitor, CDK7-IN-25, in cellular assays.
Troubleshooting Guide: When Experiments Don't Go as Planned
This guide is designed to systematically help you identify and resolve potential issues in your experiments with this compound.
Question: I'm not observing the expected decrease in cell viability or proliferation after treating my cells with this compound. What should I do?
Answer: This is a common issue that can stem from several factors, ranging from the inhibitor itself to the specifics of your experimental setup. Follow these troubleshooting steps:
Step 1: Verify Inhibitor Integrity and Handling
-
Source and Purity: Ensure the inhibitor was obtained from a reputable supplier with high purity (typically >98%).[2]
-
Solubility: Confirm that this compound is fully dissolved in the recommended solvent (e.g., DMSO) at your stock concentration. Precipitates can significantly lower the effective concentration in your assay.[2][3]
-
Storage: Store the inhibitor as recommended, typically at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles that can lead to degradation.[2]
Step 2: Review and Optimize Your Experimental Protocol
-
Concentration Range: The effective concentration of a CDK7 inhibitor can vary significantly between cell lines.[2] If you are not seeing an effect, perform a dose-response experiment with a wider range of concentrations (e.g., from nanomolar to micromolar).[3][4]
-
Treatment Duration: The time required to observe a cellular response can vary. Consider a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for your specific cell line and endpoint.[2]
-
Cellular Uptake: Ensure that components in your cell culture medium are not interfering with the uptake of the inhibitor.[2]
Step 3: Confirm Target Engagement
It is crucial to verify that this compound is reaching and inhibiting its intended target within the cell.
-
Western Blot Analysis: The most direct method is to assess the phosphorylation status of known CDK7 substrates. A reduction in the phosphorylation of these targets upon treatment indicates successful target engagement.[3]
-
Primary Transcriptional Target: Check for decreased phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II at Serine 5 (p-RNAPII Ser5) or Serine 7 (p-RNAPII Ser7).[3][5]
-
Primary Cell Cycle Targets: Examine the phosphorylation levels of CDK1 at Threonine 161 (p-CDK1 Thr161) and CDK2 at Threonine 160 (p-CDK2 Thr160).[2][5]
-
Step 4: Evaluate Cell Line-Specific Characteristics
-
Genetic Background: The genetic makeup of your cell line is a critical determinant of its response.[2]
-
p53 and Rb Status: The status of tumor suppressor genes like p53 and Rb can influence the outcome of CDK7 inhibition. In cells with mutated or deficient p53, for instance, a G1 arrest may not be the primary outcome; instead, cells might undergo apoptosis or arrest at the G2/M checkpoint.[2]
-
-
Compensatory Pathways: Cancer cells can possess or develop resistance mechanisms, such as the upregulation of compensatory signaling pathways that bypass the need for CDK7 activity.[2]
Step 5: Consider Alternative Phenotypes
-
Apoptosis and Senescence: Inhibition of CDK7 may not always lead to a simple cell cycle arrest. Depending on the cellular context and the concentration of the inhibitor, the primary outcome could be the induction of apoptosis (programmed cell death) or cellular senescence.[2] It is advisable to perform assays to detect these alternative phenotypes, such as an Annexin V/Propidium Iodide staining for apoptosis.[2]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound, like other selective CDK7 inhibitors, works by blocking the kinase activity of CDK7.[6] CDK7 has a dual function in the cell:
-
Transcription Regulation: As a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), which is a critical step for the initiation of transcription.[7][8]
-
Cell Cycle Control: CDK7 acts as a CDK-activating kinase (CAK) by phosphorylating and activating other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for driving the cell through its different phases.[1][7][8] By inhibiting CDK7, this compound can simultaneously halt cell cycle progression and suppress the transcription of key genes, including those that drive cancer growth.[4][6]
Q2: What are the expected phenotypic effects of treating cells with a CDK7 inhibitor?
A2: The expected effects of CDK7 inhibition include:
-
Inhibition of cell proliferation: A dose-dependent decrease in cell viability is a primary outcome.[4]
-
Cell cycle arrest: Cells may arrest at the G1/S transition or the G2/M phase, depending on the cellular context.[4][9]
-
Induction of apoptosis: Programmed cell death can be triggered by CDK7 inhibition.[4]
-
Suppression of oncogenic transcription: The expression of key cancer-driving genes, particularly those regulated by super-enhancers like MYC, is often downregulated.[4]
Q3: How can I confirm that this compound is active in my cells?
A3: The most direct way to confirm the activity of a CDK7 inhibitor is to perform a Western blot and assess the phosphorylation status of its direct downstream targets.[3] A significant decrease in the phosphorylation of RNA Polymerase II CTD (Ser5/Ser7) and/or cell cycle CDKs (like CDK1 Thr161 and CDK2 Thr160) upon treatment is a strong indicator of target engagement.[2][3]
Q4: Why might different cell lines show varying sensitivity to this compound?
A4: Cell line-specific responses to CDK7 inhibitors are common and can be attributed to several factors, including:
-
Genetic and Epigenetic Differences: Variations in the expression of oncogenes, tumor suppressor genes (like p53 and Rb), and other cell cycle regulators can alter a cell's dependence on CDK7.[2]
-
Compensatory Mechanisms: Some cell lines may have active signaling pathways that can compensate for the loss of CDK7 activity, making them more resistant.[2]
-
Drug Efflux Pumps: Overexpression of drug efflux pumps can reduce the intracellular concentration of the inhibitor.
Data Presentation: Reference IC50 Values for CDK7 Inhibitors
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The effective concentration of a CDK7 inhibitor can vary significantly depending on the cell line and the duration of treatment. The following table summarizes reported IC50 values for various CDK7 inhibitors in different cancer cell lines, which can serve as a starting point for determining the optimal concentration range for your experiments with this compound.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| Cdk7-IN-8 | HCT116 | Colon Carcinoma | 25.26 |
| Cdk7-IN-8 | OVCAR-3 | Ovarian Cancer | 45.31 |
| Cdk7-IN-8 | HCC1806 | Breast Cancer | 44.47 |
| C-dk7-IN-8 | HCC70 | Breast Cancer | 50.85 |
| THZ1 | Jurkat | T-cell leukemia | ~50 |
| SY-1365 | MOLM-13 | Acute Myeloid Leukemia | ~20 |
Note: This table is for reference purposes. It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.[2]
Experimental Protocols
1. Cell Viability Assay (e.g., CCK-8 or MTT)
This protocol provides a general guideline for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth throughout the experiment (e.g., 3,000-10,000 cells per well). Allow cells to attach overnight.[7]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A wide concentration range (e.g., 0.1 nM to 10 µM) is recommended for the initial dose-response experiment. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest inhibitor dose.[7]
-
Incubation: Replace the existing medium with the medium containing the different inhibitor concentrations and incubate for the desired duration (e.g., 48 or 72 hours).[7]
-
Cell Viability Measurement: Add the viability reagent (e.g., CCK-8 or MTT) to each well according to the manufacturer's instructions and incubate for 1-4 hours.[7]
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Subtract the background absorbance and normalize the results to the vehicle-treated control to determine the percentage of cell viability.[7]
2. Western Blot for Target Engagement
This protocol is for assessing the phosphorylation status of CDK7 substrates.
-
Cell Treatment and Lysis: Treat cells with this compound at the desired concentrations and for the appropriate duration. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.[3]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, separate the proteins by electrophoresis, and then transfer them to a PVDF or nitrocellulose membrane.[3][7]
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[7]
-
Incubate the membrane with primary antibodies against the target proteins (e.g., p-RNAPII Ser5, p-CDK1 Thr161, total RNAPII, total CDK1, and a loading control like GAPDH or β-actin) overnight at 4°C.[7][10]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.[7]
Visualizations
Caption: Dual inhibitory mechanism of this compound on transcription and cell cycle pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CDK7-targeted therapy effectively disrupts cell cycle progression and oncogenic signaling in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 10. benchchem.com [benchchem.com]
CDK7-IN-25 off-target effects and how to mitigate them
Disclaimer: Comprehensive, publicly available data on a compound specifically named "CDK7-IN-25" is limited. This guide utilizes data from well-characterized, selective CDK7 inhibitors as representative examples to illustrate the principles and methodologies for investigating and mitigating off-target effects. The experimental approaches described are directly applicable to the study of novel CDK7 inhibitors like this compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected on-target effects of this compound?
A1: this compound is designed as a selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a critical kinase with a dual function in two fundamental cellular processes: cell cycle progression and gene transcription.[1][2][3][4]
-
As part of the CDK-activating kinase (CAK) complex , CDK7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, which are essential for driving the cell cycle.[1][2][3][4]
-
As part of the general transcription factor TFIIH , CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a crucial step for initiating transcription.[1][2][3][5]
Therefore, the expected on-target effects of this compound treatment are primarily cell cycle arrest and the inhibition of transcription.[1][3]
Q2: My experimental results are inconsistent with the known functions of CDK7. Could this be due to off-target effects?
A2: Yes, unexpected cellular phenotypes are often a primary indicator of potential off-target activity.[6][7] While inhibitors like this compound are designed for selectivity, they can interact with other kinases, especially at higher concentrations, due to the conserved nature of the ATP-binding pocket across the kinome.[6][7][8] These unintended interactions can lead to misleading experimental results, unexpected toxicity, or the activation of compensatory signaling pathways.[7][8]
Q3: What are the likely off-target kinases for a CDK7 inhibitor?
A3: Based on selectivity profiles of other well-characterized CDK7 inhibitors, the most probable off-targets are structurally related kinases. For instance, the selective covalent inhibitor SY-351 shows high selectivity for CDK7 at 0.2 µM, but at a higher concentration of 1.0 µM, it begins to inhibit other kinases, most notably CDK12 and CDK13.[5][9][10][11] Both CDK12 and CDK13 are also involved in regulating transcription, which can complicate the interpretation of results if they are inhibited.[1]
Q4: How can I minimize the off-target effects of this compound in my experiments?
A4: Mitigating off-target effects is crucial for generating reliable and interpretable data. Key strategies include:
-
Use the Lowest Effective Concentration: Always perform a dose-response analysis to identify the minimum concentration of this compound required to achieve the desired on-target effect (e.g., inhibition of RNAPII phosphorylation). Using concentrations significantly above the on-target IC50 dramatically increases the risk of engaging off-targets.[3][12]
-
Employ Orthogonal Methods: Validate key findings using non-pharmacological approaches, such as siRNA, shRNA, or CRISPR-Cas9 to knock down or knock out CDK7. This provides an independent line of evidence that the observed phenotype is a direct result of reduced CDK7 activity.[3][7]
Q5: How can I definitively confirm that my observed cellular effect is due to on-target CDK7 inhibition?
A5: Confirming on-target activity requires a multi-faceted approach. Several robust methods can be used:
-
Rescue Experiments: A gold-standard method is to transfect cells with a mutated version of the target protein (CDK7) that is resistant to the inhibitor.[8][12] If the inhibitor-induced phenotype is reversed or prevented in these cells, it provides strong evidence for an on-target mechanism.[3][8][12]
-
Kinase Selectivity Profiling: Screen the inhibitor against a broad panel of kinases (a "kinome scan") to empirically identify potential off-target liabilities.[6][8] This can be done through commercial services.
-
Cellular Target Engagement Assays: Use techniques like the Cellular Thermal Shift Assay (CETSA®) or NanoBRET™ to confirm that this compound binds to CDK7 within intact cells at the concentrations used in your experiments.[1][3][12]
Visualizing Key Concepts
Quantitative Data Summary
The selectivity of a kinase inhibitor is critical for minimizing off-target effects. The table below uses data from the well-characterized CDK7 inhibitor SY-351 as a representative example to illustrate a typical selectivity profile.
Table 1: Representative Kinase Selectivity Profile (Inhibitor: SY-351)
| Kinase Target | Percent Inhibition at 0.2 µM SY-351 | Percent Inhibition at 1.0 µM SY-351 |
|---|---|---|
| CDK7 | >90% | >90% |
| CDK12 | <50% | >50% |
| CDK13 | <50% | >50% |
| Other Kinases (Panel of 252) | <50% (for all) | Six other kinases >50% |
Data is illustrative and based on findings for the selective covalent inhibitor SY-351.[9][10][11]
Interpretation: At a lower concentration (0.2 µM), the inhibitor is highly selective for its intended target, CDK7. However, at a 5-fold higher concentration (1.0 µM), significant off-target activity against CDK12 and CDK13 is observed. This highlights the critical importance of using the lowest effective concentration in experiments.[9]
Troubleshooting Guide
Table 2: Troubleshooting Unexpected Experimental Outcomes
| Problem Observed | Possible Cause(s) | Recommended Troubleshooting Steps |
|---|---|---|
| Unexpectedly high cytotoxicity at effective concentrations | Off-target inhibition of a kinase essential for cell survival. | 1. Perform a kinome-wide selectivity screen to identify unintended targets.[7] 2. Compare the cytotoxic IC50 with the on-target biochemical IC50; a large discrepancy suggests off-target toxicity.[7] 3. Test a structurally distinct inhibitor of CDK7 to see if cytotoxicity persists.[7] |
| Phenotype is inconsistent with known CDK7 function (e.g., G2/M arrest instead of G1/S) | 1. Cell line-specific differences in response or pathway dependencies.[2] 2. Off-target effects are modulating a different pathway. 3. Activation of a compensatory signaling pathway.[6][7] | 1. Confirm the phenotype with a structurally unrelated CDK7 inhibitor or with CDK7 knockdown (siRNA/CRISPR).[3] 2. Perform a detailed dose-response and time-course experiment to characterize the phenotype.[1] 3. Use phospho-proteomics or Western blotting to probe for activation of compensatory pathways (e.g., p-AKT, p-ERK).[7] |
| Inconsistent results between different cell lines | Cell line-specific expression of off-target kinases or differential activation of compensatory pathways. | 1. Profile the expression levels of CDK7 and potential off-target kinases (e.g., CDK12, CDK13) in your cell lines.[3] 2. Validate on-target engagement in each cell line (e.g., via Western blot for p-RNAPII or CETSA®).[7] |
| Lack of expected phenotype despite confirmed target inhibition | 1. The inhibited target is not critical for the observed phenotype in your specific model system. 2. Rapid activation of compensatory signaling pathways that bypass the need for CDK7 activity.[7] | 1. Use genetic methods (siRNA/CRISPR) as an orthogonal approach to validate the target's role in the phenotype.[7] 2. Co-treat with inhibitors of suspected compensatory pathways to see if the original phenotype is restored.[6] |
Experimental Protocols
Protocol 1: Western Blot for Downstream Target Modulation
This protocol verifies that this compound inhibits the kinase activity of CDK7 in cells by measuring the phosphorylation status of its direct downstream substrate, RNA Polymerase II.
-
Cell Treatment: Culture cells to an appropriate density and treat them with a range of concentrations of this compound and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-6 hours).
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated RNA Polymerase II CTD (e.g., Serine 5) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
-
Analysis: Re-probe the membrane with an antibody for total RNA Polymerase II and a loading control (e.g., GAPDH or β-actin) to normalize the data. A dose-dependent decrease in the ratio of phosphorylated to total RNAPII indicates on-target activity.
Protocol 2: Cellular Target Engagement via NanoBRET™ Assay
This protocol verifies that this compound physically binds to CDK7 inside living cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe.[3][12]
-
Cell Line Preparation: Use a cell line that has been transiently or stably engineered to express the target kinase (CDK7) as a fusion protein with NanoLuc® luciferase.[12]
-
Cell Plating: Seed the engineered cells in a white, opaque 96-well or 384-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of this compound or a vehicle control to the cells.
-
Tracer Addition: Add the NanoBRET™ fluorescent tracer that is designed to bind to the target kinase.
-
Signal Measurement:
-
Add the NanoLuc® substrate to the wells.
-
Immediately measure the Bioluminescence Resonance Energy Transfer (BRET) signal using a luminometer capable of sequentially measuring filtered donor (e.g., 460 nm) and acceptor (e.g., 610 nm) emission signals.
-
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for target engagement. A potent IC50 value confirms that the compound binds its intended target within a cellular environment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Efficacy of CDK7-IN-25 in Resistant Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the covalent CDK7 inhibitor, CDK7-IN-25.
Disclaimer: As of late 2025, specific published data on this compound is limited. The information and protocols provided herein are based on extensive research of other well-characterized covalent CDK7 inhibitors, such as THZ1 and SY-1365, which share a similar mechanism of action. This guidance should be adapted and optimized for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective, covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a crucial enzyme with a dual role in regulating the cell cycle and gene transcription.[1][2] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs (CDK1, CDK2, CDK4, and CDK6) to drive cell cycle progression. Additionally, as part of the transcription factor IIH (TFIIH), CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), which is essential for the initiation and elongation of transcription. This compound is expected to covalently bind to a cysteine residue (Cys312) near the active site of CDK7, leading to irreversible inhibition of its kinase activity.[3] This dual inhibition of cell cycle progression and transcription underlies its anti-cancer effects.[1]
Q2: What are the known mechanisms of resistance to covalent CDK7 inhibitors?
The primary mechanism of acquired resistance to covalent CDK7 inhibitors is the upregulation of ATP-binding cassette (ABC) transporters, such as ABCB1 (MDR1) and ABCG2 (BCRP).[4][5][6] These transporters function as efflux pumps, actively removing the inhibitor from the cell, which reduces its intracellular concentration and limits its efficacy.[3][4] This has been observed in various cancer cell lines, including neuroblastoma and lung cancer.[3][5] While less common for covalent inhibitors, mutations in the CDK7 gene at the covalent binding site (e.g., C312S) could theoretically confer resistance by preventing the formation of the covalent bond.[3] Additionally, activation of bypass signaling pathways, such as the PI3K/AKT/mTOR pathway, has been implicated in resistance to CDK7 inhibitors.[7]
Q3: What are some potential synergistic drug combinations to overcome this compound resistance?
Several combination strategies have shown promise in preclinical studies to enhance the efficacy of CDK7 inhibitors and overcome resistance.[1]
-
Tyrosine Kinase Inhibitors (TKIs): Combining CDK7 inhibitors with TKIs like ponatinib or lapatinib has demonstrated synergistic anticancer effects in MYCN-amplified neuroblastoma cells by inducing apoptosis.[8]
-
EGFR Inhibitors: In breast cancer, combination with EGFR inhibitors has shown synergistic effects.[9] In non-small cell lung cancer (NSCLC) cell lines with acquired resistance to third-generation EGFR-TKIs due to epithelial-to-mesenchymal transition (EMT), CDK7 inhibitors have shown efficacy, suggesting a strategy to overcome this resistance mechanism.[10][11]
-
BET Inhibitors: Co-treatment with BET inhibitors (e.g., OTX015) has shown synergistic lethality in acute myeloid leukemia (AML) models.[12][13]
-
PARP Inhibitors: Inhibition of CDK7 can impair the homologous recombination DNA repair pathway, sensitizing cancer cells to PARP inhibitors.[14] This combination can lead to increased DNA damage and cell death.[14]
-
BCL2 Family Inhibitors: Combining CDK7 inhibitors with BCL2/BCL-XL inhibitors has resulted in synergistic growth inhibition and apoptosis in triple-negative breast cancer (TNBC) cells.[9]
-
Endocrine Therapy: In estrogen receptor-positive (ER+) breast cancer, combining CDK7 inhibition with endocrine therapy has shown tumor-suppressive activity, particularly in models with endocrine resistance.[15][16]
Q4: How does the epithelial-to-mesenchymal transition (EMT) status of a cell line affect its sensitivity to CDK7 inhibitors?
Interestingly, NSCLC cell lines that have acquired resistance to EGFR inhibitors through EMT have shown increased sensitivity to the CDK7 inhibitor THZ1.[10][11] This suggests that CDK7 inhibitors could be particularly effective in cancers that have developed resistance via an EMT phenotype. The underlying mechanism may be linked to the transcriptional dependencies of mesenchymal cells, which can be effectively targeted by CDK7 inhibition.[10]
Troubleshooting Guides
Problem 1: Reduced or no efficacy of this compound in a specific cell line.
-
Possible Cause 1: Intrinsic or Acquired Resistance.
-
Explanation: The cell line may have high basal expression of ABC transporters or may have acquired resistance through their upregulation upon treatment.[4][5]
-
Troubleshooting Steps:
-
Assess ABC Transporter Expression: Perform qRT-PCR and Western blotting to compare the mRNA and protein levels of ABCB1 and ABCG2 in your cell line of interest against a known sensitive cell line.
-
Functional Efflux Assay: Use a fluorescent substrate like Rhodamine 123 (for ABCB1) or Hoechst 33342 (for ABCG2) in a flow cytometry-based assay to measure efflux activity. Reduced intracellular fluorescence in the resistant line suggests higher pump activity.
-
Co-treatment with Efflux Pump Inhibitors: Treat the resistant cells with this compound in combination with an ABCB1 inhibitor (e.g., Verapamil, Tariquidar) or an ABCG2 inhibitor (e.g., Ko143) to determine if sensitivity can be restored.[3]
-
-
-
Possible Cause 2: Low CDK7 Expression or Activity.
-
Explanation: The cell line may not be dependent on CDK7 for its proliferation and survival due to low expression or activity of the kinase.
-
Troubleshooting Steps:
-
Confirm CDK7 Expression: Perform Western blotting to confirm the expression of CDK7 in your cell line.
-
Assess CDK7 Target Phosphorylation: Check the basal phosphorylation levels of known CDK7 substrates, such as the C-terminal domain of RNA Polymerase II (at Ser5 and Ser7) and CDK1/2 (at their activating T-loop residues).[2][17]
-
-
Problem 2: High degree of cell death observed even at low concentrations of this compound.
-
Possible Cause: High Cell Line Sensitivity.
-
Explanation: Some cell lines are exquisitely sensitive to CDK7 inhibition due to a strong dependence on transcription of anti-apoptotic proteins or key oncogenes like MYC.[15][16]
-
Troubleshooting Steps:
-
Detailed Dose-Response Curve: Perform a cell viability assay with a wider range of lower concentrations of this compound to accurately determine the IC50 value.
-
Time-Course Experiment: Analyze cellular responses at earlier time points to distinguish between cytostatic effects (cell cycle arrest) and cytotoxic effects (apoptosis).
-
Assess Apoptosis Markers: Perform Western blotting for cleaved PARP and cleaved Caspase-3 to confirm the induction of apoptosis.
-
-
Problem 3: Inconsistent IC50 values in cell viability assays.
-
Possible Cause: Experimental Variability.
-
Explanation: Inconsistencies can arise from variations in cell seeding density, inhibitor stability, or cell line integrity.
-
Troubleshooting Steps:
-
Standardize Cell Seeding: Ensure a consistent number of cells are seeded in each well.
-
Prepare Fresh Inhibitor Solutions: Covalent inhibitors can be susceptible to degradation. Prepare fresh dilutions from a frozen stock for each experiment.
-
Monitor Cell Line Health: Use cells with a low passage number and regularly check for mycoplasma contamination.
-
-
Data Presentation: Efficacy of Covalent CDK7 Inhibitors
Table 1: IC50 Values of Covalent CDK7 Inhibitors in Sensitive and Resistant Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | Resistance Mechanism | IC50 (nM) - Parental | IC50 (nM) - Resistant | Reference |
| THZ1 | H1975 | NSCLC | EMT-associated EGFR-TKI resistance | 379 | 83.4 (H1975/WR), 125.9 (H1975/OR) | [10] |
| QS1189 | H1975 | NSCLC | EMT-associated EGFR-TKI resistance | 755.3 | 232.8 (H1975/WR), 275.3 (H1975/OR) | [10] |
| THZ1 | MCF7 | Breast Cancer | Acquired resistance to THZ1 (ABCB1/G2 up) | ~50 | >1000 | [4][6] |
| ICEC0942 | MCF7 | Breast Cancer | Acquired resistance to ICEC0942 (ABCB1 up) | ~250 | >5000 | [4][6] |
Table 2: Preclinical Data on Synergistic Combinations with CDK7 Inhibitors
| CDK7 Inhibitor | Combination Agent | Cancer Model | Key Synergistic Outcome | Quantitative Synergy Metric | Reference |
| SY-5609 | Ruxolitinib (JAK Inhibitor) | MPN-sAML Cell Lines | Overcame ruxolitinib resistance, increased loss of viability | Delta synergy scores > 1.0 (ZIP method) | [12] |
| SY-5609 | OTX015 (BET Inhibitor) | MPN-sAML Xenograft | Reduced sAML burden and improved survival | Not specified | [12][13] |
| THZ1 | Ponatinib (TKI) | Neuroblastoma Cell Lines | Induced apoptosis | Combination Index < 1 | [8] |
| THZ1 | Erlotinib (EGFR Inhibitor) | Breast Cancer Cell Lines | Synergistic growth inhibition | Not specified | [9] |
| THZ1 | Olaparib (PARP Inhibitor) | Multiple Cancer Cell Lines | Sensitized cells to PARP inhibitor-induced cell death | Not specified | [14] |
Experimental Protocols
Protocol 1: Western Blot for CDK7 Target Engagement
This protocol assesses the on-target activity of this compound by measuring the phosphorylation of a key downstream target, the RNA Polymerase II C-terminal domain (RNAPII CTD) at Serine 5.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 6 hours).
-
Wash cells once with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins on an 8-16% Tris-glycine gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies:
-
Anti-phospho-RNAPII CTD (Ser5) (e.g., Cell Signaling Technology, #4735)
-
Anti-Total RNAPII CTD (e.g., Cell Signaling Technology, #2629)
-
Anti-GAPDH or β-actin as a loading control.
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Protocol 2: Assessing Drug Synergy using the Chou-Talalay Method
This protocol determines if the combination of this compound and another drug results in a synergistic, additive, or antagonistic effect.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the combination drug (Drug X) alone and in combination at a constant ratio (e.g., based on the ratio of their individual IC50 values).
-
Treat the cells with the single agents and the combinations for a specified duration (e.g., 72 hours). Include a vehicle-only control.
-
-
Cell Viability Assay:
-
Measure cell viability using an appropriate assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
-
Data Analysis:
-
Calculate the fraction of cells affected (Fa) for each drug concentration and combination.
-
Use software like CompuSyn to calculate the Combination Index (CI).
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Mandatory Visualizations
Caption: Dual roles of CDK7 in transcription and cell cycle, and its inhibition by this compound.
Caption: Upregulation of ABC transporters leads to efflux of this compound, causing resistance.
Caption: Workflow for investigating ABC transporter-mediated resistance to this compound.
References
- 1. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of the CDK7 Inhibitor on EMT-Associated Resistance to 3rd Generation EGFR-TKIs in Non-Small Cell Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ABC-transporter upregulation mediates resistance to the CDK7 inhibitors THZ1 and ICEC0942 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overcoming Resistance to the THZ Series of Covalent Transcriptional CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Combination therapy with the CDK7 inhibitor and the tyrosine kinase inhibitor exerts synergistic anticancer effects against MYCN-amplified neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy of the CDK7 Inhibitor on EMT-Associated Resistance to 3rd Generation EGFR-TKIs in Non-Small Cell Lung Cancer Cell Lines [mdpi.com]
- 11. Efficacy of the CDK7 Inhibitor on EMT-Associated Resistance to 3rd Generation EGFR-TKIs in Non-Small Cell Lung Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Preclinical efficacy of CDK7 inhibitor-based combinations against myeloproliferative neoplasms transformed to AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Systematic Characterization of Recurrent Genomic Alterations in Cyclin-Dependent Kinases Reveals Potential Therapeutic Strategies for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Selective CDK7 Inhibition Suppresses Cell Cycle Progression and MYC Signaling While Enhancing Apoptosis in Therapy-resistant Estrogen Receptor-positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Technical Support Center: CDK7-IN-25 In Vivo Studies
Disclaimer: As of December 2025, publicly available literature does not contain detailed in vivo experimental data, including specific dosage and administration protocols, for CDK7-IN-25. The following troubleshooting guides, FAQs, and protocols are based on published in vivo studies of other selective CDK7 inhibitors. Researchers should use this information as a starting point and conduct appropriate dose-finding, formulation, and toxicity studies for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial challenges when working with this compound in vivo?
A1: The most frequently encountered initial hurdles in vivo studies with novel CDK7 inhibitors like this compound are related to solubility and formulation , dosing and schedule optimization , and potential toxicity . Due to its likely lipophilic nature, achieving a stable and bioavailable formulation suitable for animal administration is critical.[1] Determining an effective dose that provides anti-tumor efficacy without causing significant toxicity requires careful dose-escalation studies.[2]
Q2: How do I prepare a formulation for this compound for in vivo administration?
A2: A common approach for formulating poorly water-soluble compounds like many kinase inhibitors for in vivo studies involves a multi-component vehicle system. While the optimal formulation for this compound must be determined experimentally, a good starting point, based on protocols for similar compounds, is a vehicle containing a solubilizing agent like DMSO, and co-solvents such as PEG300 and Tween 80, diluted in saline or sterile water.[3][4] For example, a formulation might consist of 5-10% DMSO, 40% PEG300, 5% Tween 80, and 45-50% sterile water or saline.[3][4] It is crucial to prepare the formulation fresh daily unless stability data indicates otherwise.[3]
Q3: What are typical starting doses and administration routes for a novel CDK7 inhibitor in mice?
A3: Based on preclinical studies with other potent CDK7 inhibitors, starting doses can range from 2.5 mg/kg to 30 mg/kg, administered via intraperitoneal (IP) injection, intravenous (IV) injection, or oral gavage.[3] The choice of route and dose will depend on the inhibitor's specific pharmacokinetic and pharmacodynamic properties. For instance, YKL-5-124 has been administered at 2.5, 5, or 10 mg/kg intraperitoneally once daily, while THZ1 has been given at 10 mg/kg intraperitoneally twice daily.[3][5] A thorough dose-finding study is essential to determine the maximum tolerated dose (MTD) and the optimal biological dose for this compound.
Q4: What are the expected on-target effects of this compound in vivo?
A4: CDK7 inhibition is expected to have a dual effect on cancer cells by disrupting both cell cycle progression and transcription.[6][7] This should manifest as tumor growth inhibition or regression.[5] On a molecular level, you would expect to see decreased phosphorylation of CDK7 substrates, including the C-terminal domain (CTD) of RNA Polymerase II (at Ser5 and Ser7), and downstream cell cycle CDKs like CDK1 and CDK2.[8][9] This leads to cell cycle arrest, often at the G1/S or G2/M transition, and apoptosis.[7][10]
Q5: What potential toxicities should I monitor for with this compound administration?
A5: While some CDK7 inhibitors have been reported to be well-tolerated in preclinical models, potential for toxicity exists due to the fundamental roles of CDK7 in normal cell function.[3] Common signs of toxicity to monitor in mice include body weight loss, changes in behavior (lethargy, ruffled fur), and signs of gastrointestinal distress like diarrhea.[11] Dose-limiting toxicities observed in clinical trials of other CDK7 inhibitors include gastrointestinal issues and myelosuppression.[11] Therefore, regular monitoring of animal health and body weight is crucial throughout the study.[3] At the end of the study, histopathological analysis of major organs is recommended.[3]
Troubleshooting Guides
Issue 1: Poor Solubility and Formulation Instability
| Problem | Possible Cause | Recommended Solution |
| Precipitation of this compound in the formulation or upon injection. | The compound has low aqueous solubility. The percentage of the organic solvent (e.g., DMSO) may be too low in the final formulation. | Experiment with different vehicle compositions. A common starting formulation for similar compounds is a solution of 5% N,N-dimethylacetamide (DMA), 40% polyethylene glycol 300 (PEG300), and 55% sterile water.[3] Alternatively, formulations with 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline have been used.[4] Prepare the formulation fresh daily and ensure complete dissolution before administration.[3] Sonication can aid in dissolving the compound. |
| Inconsistent anti-tumor efficacy between experiments. | The formulation is not stable, leading to variable dosing of the active compound. | Assess the stability of your formulation over the intended period of use. If stability is an issue, prepare fresh formulations immediately before each administration.[3] Protect the compound and its formulations from light and store at the recommended temperature.[1] |
Issue 2: Lack of In Vivo Efficacy
| Problem | Possible Cause | Recommended Solution |
| No significant tumor growth inhibition observed at the tested doses. | The administered dose is too low to achieve therapeutic concentrations at the tumor site. Poor bioavailability of the chosen formulation and administration route. The tumor model is resistant to CDK7 inhibition. | Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) and identify a more effective dose.[2] Analyze the pharmacokinetic profile of this compound to understand its absorption, distribution, metabolism, and excretion (ADME) properties.[12] Confirm target engagement in the tumor tissue by assessing the phosphorylation status of CDK7 substrates (e.g., p-CDK2, p-RNA Pol II) via Western blot or immunohistochemistry.[13] |
| High variability in tumor response within the same treatment group. | Inconsistent dosing due to formulation issues (see Issue 1). Heterogeneity of the tumor xenograft model. | Ensure a homogenous and stable formulation. Refine the tumor implantation technique to ensure more uniform tumor growth. Increase the number of animals per group to improve statistical power. |
Issue 3: Unexpected In Vivo Toxicity
| Problem | Possible Cause | Recommended Solution |
| Significant body weight loss (>15-20%) or other signs of severe toxicity. | The administered dose is above the maximum tolerated dose (MTD). Off-target effects of the compound. Vehicle-related toxicity. | Reduce the dose of this compound or adjust the dosing schedule (e.g., intermittent dosing instead of continuous daily dosing).[7] Include a vehicle-only control group to assess the toxicity of the formulation itself. If toxicity persists at doses required for efficacy, a different formulation or administration route may need to be explored. |
| Organ-specific toxicity observed during histopathological analysis. | On-target toxicity in highly proliferative normal tissues. Off-target kinase inhibition. | A detailed toxicological assessment is necessary. This may involve analyzing the expression of CDK7 in the affected organs and performing broader kinase profiling to identify potential off-target interactions. |
Quantitative Data Summary
Table 1: In Vivo Dosing Regimens of Selected CDK7 Inhibitors
| Inhibitor | Cancer Model | Dosing Regimen | Key Outcomes |
| THZ1 | T-cell Acute Lymphoblastic Leukemia (T-ALL) Xenograft | 10 mg/kg, twice daily, intraperitoneally | Significant tumor growth inhibition; well-tolerated.[5] |
| YKL-5-124 | Multiple Myeloma Xenograft | 2.5, 5, or 10 mg/kg, once daily for 5 days/week, intraperitoneally | Eradicated tumor growth with no evident toxicity.[13] |
| SY-1365 | Not Specified | 30 mg/kg, twice a week, intravenously | - |
| ICEC0942 | Breast and Colorectal Cancer Xenografts | Not Specified | Substantial anti-tumor effects.[14] |
Experimental Protocols
Generalized Protocol for In Vivo Efficacy Study of this compound
1. Animal Model Selection
-
Commonly used models include subcutaneous xenografts with human cancer cell lines implanted in immunocompromised mice (e.g., SCID, NSG).[3]
-
Orthotopic models, where cancer cells are implanted in the organ of origin, can provide a more clinically relevant tumor microenvironment.[3]
2. Formulation of this compound (Example Starting Point)
-
Vehicle: 5% N,N-dimethylacetamide (DMA), 40% polyethylene glycol 300 (PEG300), and 55% sterile water.[3]
-
Preparation:
-
Dissolve the required amount of this compound in DMA.
-
Add PEG300 and mix thoroughly.
-
Add sterile water to the final volume and mix until a clear solution is obtained.
-
Prepare this formulation fresh before each administration.[3]
-
3. Administration and Dosing
-
Route of Administration: Intraperitoneal (IP) injection is a common route for preclinical studies.[3]
-
Dosage and Schedule:
-
Conduct a dose-ranging study to determine the optimal dose. Based on other CDK7 inhibitors, a starting range could be 2.5 - 10 mg/kg, administered once daily.[3]
-
The treatment schedule can be continuous or intermittent (e.g., 5 days on, 2 days off).
-
4. Study Execution
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and vehicle control groups.[3]
-
Record the initial tumor volume and body weight of each mouse.
-
Administer the formulated this compound or vehicle according to the chosen route, dosage, and schedule.
-
Monitor tumor growth by caliper measurements (Volume = 0.5 x Length x Width²) at regular intervals (e.g., twice a week).[3]
-
Monitor the body weight of the mice as an indicator of toxicity.[3]
-
At the end of the study, euthanize the mice and harvest tumors for further analysis (e.g., Western blot, immunohistochemistry).[3]
Visualizations
Caption: Dual roles of CDK7 in transcription and cell cycle, and the inhibitory action of this compound.
Caption: Generalized workflow for an in vivo efficacy study of a CDK7 inhibitor like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. IV-361 | CDK | 2055741-39-2 | Invivochem [invivochem.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 7. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional insight into cyclin-dependent kinase (CDK)7 via chemical inhibition of the priority fungal pathogen Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.biologists.com [journals.biologists.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. academic.oup.com [academic.oup.com]
- 12. The Role of Pharmacokinetics and Pharmacodynamics in Early Drug Development with reference to the Cyclin-dependent Kinase (Cdk) Inhibitor - Roscovitine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CDK7 controls E2F- and MYC-driven proliferative and metabolic vulnerabilities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ICEC0942, an Orally Bioavailable Selective Inhibitor of CDK7 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
How to resolve CDK7-IN-25 precipitation in media
This technical support center provides guidance for researchers, scientists, and drug development professionals on resolving precipitation issues with the CDK7 inhibitor, CDK7-IN-25, in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is high-quality, anhydrous dimethyl sulfoxide (DMSO).[1][2] It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of DMSO introduced into the final experimental setup.[1] Using fresh, moisture-free DMSO is crucial as contaminating moisture can accelerate compound degradation or reduce solubility.
Q2: Why does this compound precipitate when I add it to my cell culture media?
A2: Precipitation of this compound upon dilution into aqueous solutions like cell culture media is a common issue for many small molecule inhibitors.[1][3] This is primarily due to the compound's hydrophobic nature and low aqueous solubility.[1][4] When the DMSO stock solution is added to the media, the DMSO disperses, and if the concentration of this compound exceeds its solubility limit in the aqueous environment, it will precipitate out of the solution.[5] This phenomenon is sometimes referred to as "solvent shock".[1]
Q3: What are the common causes of this compound precipitation in cell culture media?
A3: Several factors can contribute to the precipitation of this compound:
-
High Final Concentration: Exceeding the solubility limit of the compound in the final culture volume is a primary cause of precipitation.[6]
-
Improper Dilution Technique: Directly diluting a highly concentrated DMSO stock into the aqueous media can cause the compound to crash out of solution.[1]
-
Media Composition and Temperature: The type of cell culture media, its pH, serum protein content, and temperature can all influence the solubility of the compound.[2][6] Temperature shifts, such as adding a room temperature stock solution to warm media, can also induce precipitation.[2]
-
Low Final DMSO Concentration: While it's important to keep the final DMSO concentration low to avoid cytotoxicity (typically ≤ 0.5%), a concentration that is too low may not be sufficient to keep the hydrophobic compound in solution.[4][7]
Q4: How should I store this compound powder and stock solutions?
A4: For optimal stability, this compound powder should be stored at -20°C.[1] DMSO stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C.[1][8] When stored properly, stock solutions are generally stable for at least six months.[1]
Troubleshooting Guide
This guide provides solutions to specific precipitation issues you may encounter during your experiments.
Issue 1: A visible precipitate forms immediately after adding the this compound working solution to the cell culture media.
-
Possible Cause: The final concentration of this compound is too high, or the dilution was performed too rapidly.
-
Solution:
-
Lower the Final Concentration: The most straightforward approach is to use a lower final concentration of the inhibitor in your experiment.[1]
-
Perform Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can be done by first creating an intermediate dilution of your stock in DMSO, and then further diluting in pre-warmed media.[9]
-
Slow Addition and Mixing: Add the final diluted inhibitor to the media dropwise while gently swirling or vortexing the media to ensure rapid and even dispersal.[7][10]
-
Pre-warm the Media: Ensure your cell culture medium is pre-warmed to 37°C before adding the inhibitor.[1][10]
-
Issue 2: The media appears clear initially but becomes cloudy or a precipitate forms over time during incubation.
-
Possible Cause: The compound is slowly coming out of solution due to instability at 37°C, interaction with media components, or evaporation of media leading to an increased compound concentration.[6][9]
-
Solution:
-
Prepare Fresh Working Solutions: Always prepare fresh working solutions of this compound immediately before each experiment. Avoid storing the inhibitor in aqueous solutions.[1][4]
-
Optimize Final DMSO Concentration: Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to your cells (generally between 0.1% and 0.5%).[3] Always include a vehicle control with the same final DMSO concentration in your experiments.[4]
-
Consider Serum Content: Serum proteins can sometimes help to solubilize hydrophobic compounds. If you are using serum-free media, consider testing the solubility in media containing serum. Conversely, if precipitation occurs in serum-containing media, interactions with proteins could be a factor, and testing in serum-free media might be informative.[1][3]
-
Issue 3: I've tried the above steps, but precipitation is still an issue.
-
Possible Cause: The inherent solubility of this compound in your specific cell culture system is very low.
-
Solution:
-
Perform a Solubility Test: Before conducting your main experiment, perform a small-scale solubility test to determine the maximum soluble concentration of this compound in your specific media and conditions. A detailed protocol is provided below.
-
Use Sonication: Brief sonication in a water bath can sometimes help to dissolve small amounts of precipitate. However, be cautious as excessive sonication can potentially degrade the compound.[7][11]
-
Data Presentation
| Solvent | Solubility of Related CDK7 Inhibitors | Recommendation for this compound |
| DMSO | > 45 mg/mL | High solubility, recommended for stock solutions.[1][12] |
| Water | < 1 mg/mL | Poorly soluble, avoid direct dissolution.[1][12] |
| Phosphate-Buffered Saline (PBS) | < 1 mg/mL | Poorly soluble, expect precipitation at higher concentrations.[1] |
| Ethanol | Limited data available | May be a suitable co-solvent in some formulations, but should be tested.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).[1]
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate in a water bath for a few minutes to ensure complete dissolution.[1][11]
-
Visual Inspection: Visually confirm that no solid particles remain in the solution.[1]
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -80°C.[1]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Thaw Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.[1]
-
Pre-warm Medium: Pre-warm the cell culture medium to 37°C.[1]
-
Serial Dilution: Perform a serial dilution of the DMSO stock solution in pre-warmed cell culture medium to achieve the final desired concentrations. It is crucial to mix well at each dilution step.[1]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is at a non-toxic level for your specific cell line (typically ≤ 0.5%).[3]
-
Immediate Use: Use the freshly prepared working solutions immediately to minimize the risk of precipitation.[1]
Protocol 3: Solubility Test for this compound in Cell Culture Media
-
Prepare a series of dilutions of your this compound DMSO stock solution in your complete cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM, 1 µM, 5 µM, 10 µM, 25 µM).
-
Include a vehicle control (media with the same final concentration of DMSO as the highest inhibitor concentration).
-
Incubate the solutions under your standard experimental conditions (e.g., 37°C, 5% CO₂).
-
Visually inspect for precipitation at several time points (e.g., immediately, 1 hour, 4 hours, 24 hours) using a light microscope.
-
The highest concentration that remains clear throughout the incubation period is the maximum soluble concentration for your experimental conditions.
Mandatory Visualization
Caption: A flowchart guiding the troubleshooting process for this compound precipitation.
Caption: CDK7's dual role in transcription and cell cycle, and its inhibition by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. file.selleckchem.com [file.selleckchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Managing Cytotoxicity of CDK7-IN-25 in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the cytotoxicity of CDK7-IN-25 in normal cells during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a critical enzyme with a dual role in two fundamental cellular processes: cell cycle progression and gene transcription.[1][2] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for driving the cell through different phases of the cell cycle.[3] Additionally, CDK7 is a part of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a crucial step for initiating and elongating transcription.[1][3] By inhibiting CDK7, this compound can lead to cell cycle arrest and the suppression of the transcription of key genes, including oncogenes.
Q2: Why does this compound exhibit cytotoxicity in normal, non-cancerous cells?
A2: The cytotoxic effects of this compound in normal cells can stem from several factors:
-
On-target toxicity: Since CDK7 is essential for the cell cycle and transcription in all proliferating cells, its inhibition can also affect the viability of rapidly dividing normal cells.
-
Off-target effects: At higher concentrations, this compound may inhibit other kinases besides CDK7. Structurally related kinases, such as CDK12 and CDK13, are potential off-targets for CDK7 inhibitors.[1][4] Inhibition of these kinases can contribute to cellular toxicity.
-
Cell line sensitivity: Different normal cell lines may have varying levels of dependence on CDK7 activity, making some more susceptible to the inhibitor's cytotoxic effects.
Q3: How can I minimize the cytotoxic effects of this compound on normal cells?
A3: Several strategies can be employed to mitigate cytotoxicity in normal cells:
-
Optimize inhibitor concentration: Use the lowest effective concentration of this compound that elicits the desired anti-cancer effect while minimizing toxicity in normal cells. Performing a dose-response experiment on both cancer and normal cell lines is crucial to determine the therapeutic window.
-
Control exposure time: Continuous exposure may not be necessary. Consider pulsed-dosing regimens (e.g., 24 hours of treatment followed by a recovery period) to allow normal cells to recover.
-
Use quiescent normal cells: If your experimental design allows, using serum-starved or contact-inhibited (quiescent) normal cells can help differentiate the proliferation-dependent effects of the inhibitor.
-
Confirm on-target effects: To ensure the observed phenotype is due to CDK7 inhibition, consider using orthogonal approaches. This can include comparing the effects with a structurally different CDK7 inhibitor or using genetic approaches like siRNA-mediated knockdown of CDK7 to see if it phenocopies the inhibitor's effects.
Q4: What are the expected on-target effects of this compound treatment?
A4: Successful on-target inhibition of CDK7 by this compound should result in:
-
Cell cycle arrest: An accumulation of cells in the G1 and/or G2/M phases of the cell cycle.[3]
-
Reduced phosphorylation of CDK7 substrates: A decrease in the phosphorylation of downstream targets such as CDK1 (at Thr161), CDK2 (at Thr160), and the C-terminal domain (CTD) of RNA Polymerase II (at Ser5 and Ser7).[5]
-
Inhibition of transcription: A general downregulation of gene expression.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High cytotoxicity observed in both normal and cancer cell lines. | 1. Inhibitor concentration is too high: This can lead to widespread on-target toxicity in all proliferating cells and potential off-target effects. | 1. Perform a dose-response curve: Test a broad range of this compound concentrations on both your cancer and normal cell lines to identify a therapeutic window where cancer cells are more sensitive. |
| 2. Prolonged exposure time: Continuous exposure may be toxic to all cells. | 2. Optimize incubation time: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to find the shortest exposure time that produces the desired effect in cancer cells. | |
| 3. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic at higher concentrations. | 3. Check final solvent concentration: Ensure the final concentration of the solvent in the cell culture medium is low (typically ≤0.5%) and consistent across all wells, including vehicle controls.[6] | |
| Normal cells are dying, but cancer cells are not significantly affected. | 1. Differential sensitivity: The normal cell line used may be unusually sensitive to CDK7 inhibition or off-target effects. | 1. Test a different normal cell line: If possible, use another normal cell line from a similar tissue of origin to see if the effect is cell-type specific. |
| 2. Cancer cell line resistance: The cancer cell line may have developed resistance to CDK7 inhibition. | 2. Confirm CDK7 dependence: Verify the expression and activity of CDK7 in your cancer cell line. | |
| Inconsistent results between experiments. | 1. Compound instability: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation. | 1. Proper handling and storage: Store the compound as recommended by the manufacturer. Prepare fresh dilutions from a master stock for each experiment and aliquot the master stock to avoid repeated freeze-thaw cycles.[7] |
| 2. Cell culture variability: Differences in cell passage number, confluency, or media components can alter cellular responses. | 2. Standardize cell culture protocols: Use cells within a consistent passage number range, seed cells at a uniform density, and ensure media composition is consistent. | |
| 3. Compound precipitation: this compound may precipitate in the aqueous culture medium. | 3. Ensure solubility: Prepare the final dilution in pre-warmed media and mix thoroughly. Visually inspect for any precipitate.[6] |
Quantitative Data
Due to the limited availability of specific cytotoxicity data for this compound in publicly accessible literature, the following tables provide illustrative data for other selective CDK7 inhibitors to offer a comparative context for researchers.
Table 1: Biochemical Potency of Selective CDK7 Inhibitors
| Inhibitor | Target | IC50 (nM) | Selectivity Profile |
| SY-351 | CDK7 | ~23 | Highly selective for CDK7 at lower concentrations; inhibits CDK12/13 at higher concentrations.[1][4] |
| YKL-5-124 | CDK7 | ~9.7 | High selectivity over CDK12/13.[8] |
| THZ1 | CDK7 | ~3.2 | Also potently inhibits CDK12/13.[9] |
Table 2: Cellular Activity of a Selective CDK7 Inhibitor (SY-351) in HL60 Cells
| Parameter | Value (nM) |
| EC₅₀ (Target Engagement) | 8.3 |
| EC₉₀ (Target Engagement) | 39 |
Data for SY-351 is provided as a representative example of a selective CDK7 inhibitor.[1]
Key Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in both normal and cancer cell lines.
Materials:
-
Normal and cancer cell lines
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium from a DMSO stock. A suggested starting range is 1 nM to 10 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium and add 100 µL of the medium containing different concentrations of this compound or vehicle control.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After incubation, add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully aspirate the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.[10]
-
Protocol 2: Western Blot for Target Engagement
This protocol is to assess the phosphorylation status of CDK7 downstream targets.
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and blotting equipment
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-CDK1 (Thr161), anti-phospho-CDK2 (Thr160), anti-phospho-RNA Pol II CTD (Ser5), and their total protein counterparts)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound at various concentrations and for a specified time.
-
Lyse the cells in ice-cold RIPA buffer.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply chemiluminescence substrate and visualize the protein bands.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels to assess the change in phosphorylation. A decrease in the phosphorylation of CDK7 substrates indicates target engagement.[11]
-
Visualizations
CDK7 Signaling Pathway and Inhibition
Caption: Dual roles of CDK7 in cell cycle and transcription, and its inhibition by this compound.
Experimental Workflow for Assessing Cytotoxicity
Caption: General workflow for a cell viability assay (e.g., MTT) to determine IC50.
Troubleshooting Decision Tree for High Cytotoxicity in Normal Cells
Caption: A logical workflow for troubleshooting unexpected cytotoxicity in normal cells.
References
- 1. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Converged DNA Damage Response Renders Human Hepatocellular Carcinoma Sensitive to CDK7 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
How to confirm CDK7-IN-25 is active in my experiment
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and detailed protocols to confirm the activity of CDK7-IN-25 in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1] CDK7 is a crucial enzyme that plays a dual role in regulating both the cell cycle and gene transcription.[2] As a component of the CDK-activating kinase (CAK) complex, CDK7 activates other CDKs (like CDK1, CDK2, CDK4, and CDK6) to drive cell cycle progression.[3][4] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), which is essential for initiating and elongating transcription.[5][6] By inhibiting CDK7, this compound is expected to induce cell cycle arrest and suppress the transcription of key genes, particularly those involved in cancer cell survival and proliferation.[2]
Q2: What are the expected cellular effects of treating cells with this compound?
Treatment with a CDK7 inhibitor like this compound is anticipated to result in several key phenotypic changes:
-
Inhibition of cell proliferation: A primary outcome is a dose-dependent decrease in cell viability.[7]
-
Cell cycle arrest: Depending on the cell line and experimental conditions, cells may arrest in the G1/S or G2/M phase of the cell cycle.[6][7]
-
Induction of apoptosis: Inhibition of CDK7 can lead to programmed cell death.[2][7]
-
Suppression of oncogenic transcription: A notable effect is the downregulation of short-lived mRNA transcripts and proteins, especially those controlled by super-enhancers, such as the oncogene MYC.[7][8]
Q3: How can I confirm that this compound is active in my cell-based assay?
To confirm the activity of this compound, you should assess its effect on direct and indirect downstream targets of CDK7. The most direct method is to measure the phosphorylation status of its known substrates. A decrease in the phosphorylation of these targets upon treatment indicates successful target engagement.[1] Phenotypic assays should be run in parallel to correlate target engagement with cellular outcomes.
Troubleshooting Guide
If you are not observing the expected effects of this compound in your experiment, consult the following troubleshooting guide.
Problem: No observable effect on cell viability or proliferation.
| Potential Cause | Suggested Solution |
| Inhibitor Integrity | Ensure the inhibitor was purchased from a reputable source and has been stored correctly (typically at -20°C or -80°C, protected from light and moisture) to prevent degradation.[9] Prepare fresh dilutions from a stock solution for each experiment. |
| Incorrect Concentration | The effective concentration of this compound can vary between cell lines.[9] Perform a dose-response experiment with a broad range of concentrations (e.g., 10 nM to 10 µM) to determine the optimal concentration for your specific cell line.[7] |
| Insufficient Treatment Time | The onset of phenotypic effects can be time-dependent. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.[1] |
| Compound Precipitation | Visually inspect the culture medium for any signs of precipitation after adding the inhibitor. Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.5%) to maintain solubility.[1] |
| Cell Line Resistance | The cell line you are using may be inherently resistant to CDK7 inhibition.[1] This could be due to various factors, including the status of key cell cycle proteins like p53 and Rb.[9] Consider testing a different cell line known to be sensitive to CDK7 inhibitors. |
Problem: Western blot does not show a decrease in the phosphorylation of CDK7 targets.
| Potential Cause | Suggested Solution |
| Suboptimal Antibody | Use a validated antibody specific for the phosphorylated target (e.g., phospho-RNA Pol II CTD Ser5/Ser7, phospho-CDK1 Thr161, phospho-CDK2 Thr160).[7] Check the antibody datasheet for recommended applications and dilutions. |
| Timing of Analysis | The reduction in phosphorylation may be transient. Perform a time-course experiment to determine the optimal time point for observing the maximum inhibitory effect. |
| Loading Controls | Ensure you are using appropriate loading controls. It is crucial to probe for the total protein levels of RNA Pol II, CDK1, and CDK2 to confirm that the observed changes are in the phosphorylation status and not due to a decrease in the total amount of protein.[7] |
| Sample Preparation | Use lysis buffers containing protease and phosphatase inhibitors to preserve the phosphorylation status of your target proteins during sample preparation.[1] |
Key Experimental Protocols to Confirm this compound Activity
Here are detailed protocols for essential experiments to validate the on-target activity of this compound.
Western Blot for Phosphorylation of RNA Polymerase II and CDKs
This experiment directly assesses the engagement of this compound with its targets by measuring the phosphorylation status of its downstream effectors.
Materials:
-
Cell culture reagents
-
This compound
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Protein lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Phospho-RNA Polymerase II CTD (Ser5)
-
Phospho-RNA Polymerase II CTD (Ser7)
-
Total RNA Polymerase II
-
Phospho-CDK1 (Thr161)
-
Total CDK1
-
Phospho-CDK2 (Thr160)
-
Total CDK2
-
Loading control (e.g., GAPDH, β-actin)
-
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent
Procedure:
-
Cell Treatment: Plate your cells and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for the desired duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL detection system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. A significant decrease in the ratio of phosphorylated to total protein in the treated samples compared to the control indicates CDK7 inhibition.
Cell Cycle Analysis by Flow Cytometry
This experiment assesses the phenotypic consequence of CDK7 inhibition on cell cycle progression.
Materials:
-
Cell culture reagents
-
This compound
-
Ice-cold PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (containing RNase A)
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound or a vehicle control. After the treatment period, harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Flow Cytometry: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G1 or G2/M phase in treated samples is indicative of this compound activity.[6]
Visualizing the Mechanism of Action
To better understand how to confirm the activity of this compound, the following diagrams illustrate the key signaling pathway and a general experimental workflow.
Caption: Mechanism of CDK7 inhibition by this compound.
Caption: Workflow for confirming this compound activity.
References
- 1. benchchem.com [benchchem.com]
- 2. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 3. journals.biologists.com [journals.biologists.com]
- 4. benchchem.com [benchchem.com]
- 5. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK7 inhibitor suppresses tumor progression through blocking the cell cycle at the G2/M phase and inhibiting transcriptional activity in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Unexpected Phenotypes with CDK7-IN-25
Welcome to the technical support center for CDK7-IN-25. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot unexpected experimental outcomes. The following guides and frequently asked questions (FAQs) provide insights into the mechanism of action of CDK7 inhibitors and offer structured approaches to interpreting your results.
Frequently Asked Questions (FAQs)
Q1: What is the expected on-target effect of this compound?
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 has a dual role in fundamental cellular processes: regulating the cell cycle and gene transcription.[1][2][3] As the catalytic subunit of the CDK-Activating Kinase (CAK) complex, CDK7 activates other CDKs, such as CDK1 and CDK2, which are essential for cell cycle progression.[1][2][4] Additionally, as a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a critical step for initiating transcription.[1][2][5] Therefore, on-target inhibition of CDK7 by this compound is expected to result in cell cycle arrest and modulation of gene expression.[1][3]
Q2: I am observing a different phenotype than expected with this compound. What are the potential causes?
Unexpected cellular phenotypes are not uncommon when working with kinase inhibitors. Several factors could contribute to this:
-
Off-target effects: At higher concentrations, this compound may inhibit other structurally related kinases, such as CDK12 and CDK13, which are also involved in transcriptional regulation.[1][2][6] This "polypharmacology" can lead to phenotypes that are different from those caused by selective CDK7 inhibition alone.[7][8]
-
Cell-line specific dependencies: The genetic background of your cell line can influence its response to CDK7 inhibition.[9][10] Some cell lines may be more reliant on the transcriptional regulatory functions of CDK7, while others are more sensitive to the disruption of cell cycle progression.[10]
-
Inhibitor concentration and stability: The concentration of the inhibitor is crucial. Using concentrations significantly above the IC50 for CDK7 increases the likelihood of off-target effects.[1][2] Conversely, if the inhibitor has degraded, you may not observe the expected phenotype.[9]
-
Selective versus broad-spectrum effects: Highly selective CDK7 inhibitors, like YKL-5-124, have been shown to induce a strong cell cycle arrest with minimal impact on global transcription.[4][7] In contrast, broader-spectrum inhibitors like THZ1 affect both transcription and the cell cycle more globally.[7][8] The specific selectivity profile of this compound will determine its primary effect.
Q3: My cells are not showing the expected level of cell cycle arrest. How can I troubleshoot this?
If you are not observing the anticipated cell cycle arrest, consider the following:
-
Confirm inhibitor potency and stability: Ensure your stock solution of this compound is correctly prepared and has been stored properly to prevent degradation.[9] It is advisable to prepare fresh dilutions for each experiment.[9]
-
Optimize inhibitor concentration and treatment duration: Perform a dose-response experiment to determine the optimal concentration and treatment time for your specific cell line.[4] Some cell lines may require a longer exposure to the inhibitor to exhibit a cell cycle phenotype.
-
Assess target engagement: Verify that CDK7 is being inhibited in your experimental system. This can be done by examining the phosphorylation status of known CDK7 substrates.
-
Consider alternative cellular outcomes: Instead of cell cycle arrest, your cells might be undergoing other fates like apoptosis or senescence, depending on their genetic makeup.[9]
Q4: I'm observing significant toxicity or cell death at concentrations where I expect specific inhibition. What could this indicate?
Significant cell death at low concentrations might suggest:
-
On-target toxicity in a highly dependent cell line: Some cancer cells are exceptionally reliant on CDK7 for survival, and its inhibition can rapidly lead to apoptosis.[4]
-
Off-target effects: The inhibitor may be affecting other essential kinases, leading to toxicity.[6] A kinome-wide selectivity screen can help identify potential off-targets.[6]
-
Compound aggregation: At higher concentrations, small molecules can form aggregates that can lead to non-specific effects and toxicity.
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed
If the observed phenotype does not align with the expected effects of CDK7 inhibition, follow this troubleshooting workflow:
Caption: A logical workflow for troubleshooting unexpected experimental results.
Issue 2: Lack of Expected Phenotype (e.g., No Cell Cycle Arrest)
If this compound does not produce the anticipated biological effect, consider this workflow:
Caption: Troubleshooting workflow for an absent biological effect.
Data Presentation
Table 1: Selectivity Profile of Representative CDK7 Inhibitors
This table summarizes the inhibitory concentrations (IC50) of different CDK7 inhibitors against CDK7 and potential off-target kinases. Data for this compound should be compared to these profiles.
| Inhibitor | CDK7 IC50 (nM) | CDK12 IC50 (nM) | CDK13 IC50 (nM) | Primary Observed Phenotype |
| THZ1 | 3.2 | 6.3 | 4.9 | Transcriptional suppression & Cell cycle arrest |
| YKL-5-124 | 2.5 | >1000 | >1000 | Predominantly cell cycle arrest |
| SY-351 | <10 | >1000 at 50nM | >1000 at 50nM | Cell cycle arrest |
Data is compiled from publicly available sources on well-characterized CDK7 inhibitors and is intended for comparative purposes.[6][7][11]
Experimental Protocols
Protocol 1: Western Blot for On-Target and Off-Target Effects
This method is used to assess the phosphorylation status of CDK7 substrates and markers for off-target effects.
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with a dose-range of this compound and a vehicle control (e.g., DMSO) for the desired time (e.g., 6, 12, or 24 hours).
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[9]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins, and transfer them to a PVDF membrane.[6][9]
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against:
-
Detection: Incubate with appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[9]
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to quantify the percentage of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cells with this compound at various concentrations for a duration appropriate to observe cell cycle changes (e.g., 24-48 hours).[9]
-
Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.[4][9]
-
Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in a staining solution containing propidium iodide and RNase A.[4][9]
-
Flow Cytometry: Incubate for 30 minutes at room temperature in the dark. Analyze the DNA content of the cells using a flow cytometer.[9]
-
Data Analysis: Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[9]
Signaling Pathway Visualization
Caption: Dual signaling roles of CDK7 in cell cycle and transcription.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Comparative Guide: CDK7 Inhibition Versus Standard-of-Care in Ovarian Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of CDK7 inhibition, represented by the well-characterized inhibitor THZ1, against the standard-of-care chemotherapy agents, carboplatin and paclitaxel, in ovarian cancer models. The data presented is collated from multiple preclinical studies to offer a comprehensive overview for research and drug development professionals. It is important to note that direct head-to-head comparative studies of a specific CDK7 inhibitor against standard-of-care are limited; therefore, data presented is a compilation from various independent studies.
Executive Summary
Cyclin-dependent kinase 7 (CDK7) has emerged as a promising therapeutic target in oncology due to its dual role in regulating transcription and the cell cycle.[1] Preclinical studies have demonstrated that inhibition of CDK7 can lead to potent anti-tumor effects in ovarian cancer models. The current standard-of-care for ovarian cancer typically involves surgical debulking followed by platinum-based chemotherapy, most commonly a combination of carboplatin and paclitaxel. This guide summarizes the available preclinical data to compare the efficacy of these two therapeutic approaches.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data on the efficacy of the CDK7 inhibitor THZ1 and the standard-of-care chemotherapies, carboplatin and paclitaxel, in various ovarian cancer cell lines and in vivo models.
Table 1: Comparative In Vitro Cytotoxicity (IC50) in Ovarian Cancer Cell Lines
| Cell Line | Histological Subtype | THZ1 (nM) | Carboplatin (µM) | Paclitaxel (nM) |
| A2780 | Undifferentiated | ~50 | 17 - 85 | 3.4 - 10 |
| OVCAR3 | Adenocarcinoma | ~100 | <40 - 84.37 | 7.5 - 20 |
| SKOV3 | Adenocarcinoma | ~100 | >10 - 100 | 2.5 - 15 |
| HEYA8 | Serous | ~75 | Not widely reported | Not widely reported |
| COV362 | Serous | ~60 | Not widely reported | Not widely reported |
Note: IC50 values are compiled from multiple sources and may vary depending on the specific assay conditions and duration of drug exposure.
Table 2: Comparative In Vivo Efficacy in Ovarian Cancer Xenograft Models
| Treatment | Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| THZ1 | A2780 Xenograft | 10 mg/kg, twice daily | Significant tumor growth inhibition | [1] |
| THZ1 | Patient-Derived Xenografts (PDXs) | Not specified | Significant tumor growth inhibition, including complete inhibition in some models | |
| Carboplatin | Patient-Derived Xenografts (PDXs) | 40 mg/kg, twice weekly | Significant tumor growth inhibition when combined with FTY720 | |
| Paclitaxel + Carboplatin | Patient-Derived Xenografts (PDXs) | Paclitaxel: Not specified, Carboplatin: Not specified | Significantly decreased tumor weight compared to control |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
In Vitro Cell Viability and IC50 Determination
Objective: To determine the concentration of the therapeutic agent required to inhibit the growth of ovarian cancer cell lines by 50%.
Protocol:
-
Cell Culture: Ovarian cancer cell lines (e.g., A2780, OVCAR3, SKOV3) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: A serial dilution of the test compound (THZ1, carboplatin, or paclitaxel) is prepared in culture medium. The medium in the cell plates is replaced with the drug-containing medium, and the cells are incubated for 72 hours.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Crystal Violet assay.
-
Data Analysis: The absorbance is read using a microplate reader. The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of the therapeutic agent in a living organism.
Protocol:
-
Animal Model: Female immunodeficient mice (e.g., BALB/c nude or NOD-SCID), typically 6-8 weeks old, are used.
-
Tumor Cell Implantation: Ovarian cancer cells (e.g., 1 x 10^6 A2780 cells) are suspended in a solution of Matrigel and PBS and injected subcutaneously into the flank of each mouse. For patient-derived xenograft (PDX) models, tumor fragments from a patient's tumor are surgically implanted.
-
Tumor Growth Monitoring: Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (length x width^2) / 2.
-
Drug Administration: Once tumors reach a predetermined size (e.g., 100-150 mm^3), mice are randomized into treatment and control groups. The therapeutic agent is administered according to the specified dosing regimen (e.g., THZ1 at 10 mg/kg orally twice daily; carboplatin at 40 mg/kg intraperitoneally twice weekly). The control group receives a vehicle control.
-
Efficacy Evaluation: Tumor growth inhibition is monitored throughout the study. At the end of the study, tumors are excised and weighed. Further analysis, such as immunohistochemistry for proliferation (Ki-67) and apoptosis (TUNEL) markers, can be performed.
Mandatory Visualizations
CDK7 Signaling Pathway
Experimental Workflow: CDK7 Inhibitor vs. Standard-of-Care
Conclusion
The preclinical data suggests that CDK7 inhibition is a promising therapeutic strategy for ovarian cancer, demonstrating potent cytotoxic effects in vitro and significant tumor growth inhibition in vivo.[1] While direct comparative efficacy against the standard-of-care carboplatin and paclitaxel is still under-explored in single, controlled studies, the available evidence indicates that CDK7 inhibitors warrant further investigation, both as monotherapy and potentially in combination with existing treatments. The distinct mechanism of action, targeting both transcription and cell cycle, offers a potential advantage, particularly in tumors that have developed resistance to conventional DNA-damaging agents. Further preclinical and clinical studies are essential to fully elucidate the therapeutic potential of CDK7 inhibitors in the clinical management of ovarian cancer.
References
A Comparative Analysis of Selective CDK7 Inhibition by CDK7-IN-25 and Pan-CDK Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, cyclin-dependent kinase (CDK) inhibitors have emerged as a promising class of agents targeting the dysregulated cell cycle machinery inherent in cancer cells. This guide provides a detailed comparative analysis between the selective CDK7 inhibitor, CDK7-IN-25, and a representative pan-CDK inhibitor. The comparison focuses on their mechanisms of action, inhibitory profiles, and effects on cancer cells, supported by experimental data and detailed protocols.
Due to the limited availability of specific quantitative data for this compound in the public domain, this guide will utilize data from the well-characterized and highly selective CDK7 inhibitor, BS-181, as a representative for the selective CDK7 inhibitor class. For the pan-CDK inhibitor, we will focus on Flavopiridol (Alvocidib), one of the most widely studied first-generation pan-CDK inhibitors.
Data Presentation: Quantitative Comparison of Inhibitory Profiles
The following tables summarize the biochemical and cellular potency of a selective CDK7 inhibitor (represented by BS-181) and a pan-CDK inhibitor (Flavopiridol).
Table 1: Biochemical Inhibitory Activity (IC50) Against a Panel of Cyclin-Dependent Kinases
| Kinase Target | Selective CDK7 Inhibitor (BS-181) IC50 (µM) | Pan-CDK Inhibitor (Flavopiridol) IC50 (nM) |
| CDK7/cyclin H | 0.022 | 300 |
| CDK1/cyclin B | >10 | 30 |
| CDK2/cyclin A | 0.86 | 170 |
| CDK4/cyclin D1 | 3.2 | 100 |
| CDK5/p25 | 0.17 | Not Reported |
| CDK6/cyclin D3 | Not Reported | 60 |
| CDK9/cyclin T1 | 0.44 | 10 |
Data for BS-181 is illustrative of a selective CDK7 inhibitor.
Table 2: Cellular Activity (IC50) in Various Cancer Cell Lines
| Cell Line | Cancer Type | Selective CDK7 Inhibitor (BS-181) IC50 (µM) | Pan-CDK Inhibitor (Flavopiridol) IC50 (nM) |
| KHOS | Osteosarcoma | 1.75 | Not Reported |
| U2OS | Osteosarcoma | 2.32 | Not Reported |
| HCT116 | Colon Carcinoma | Not Reported | 13 |
| A2780 | Ovarian Carcinoma | Not Reported | 15 |
| PC3 | Prostate Carcinoma | Not Reported | 10 |
| MiaPaCa-2 | Pancreatic Carcinoma | Not Reported | 36 |
| MCF-7 | Breast Adenocarcinoma | Not Reported | Induces G1 arrest at 0.3 µM |
| MDA-MB-468 | Breast Adenocarcinoma | Not Reported | Induces G1 arrest at 0.3 µM |
Data for BS-181 is illustrative of a selective CDK7 inhibitor. Data for Flavopiridol is from various sources.
Signaling Pathways and Mechanism of Action
Selective CDK7 Inhibition
CDK7 plays a crucial dual role in regulating both the cell cycle and transcription. As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression. Additionally, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a critical step for the initiation of transcription. By selectively inhibiting CDK7, compounds like this compound can induce cell cycle arrest and suppress the transcription of key oncogenes.
Pan-CDK Inhibition
Pan-CDK inhibitors, such as Flavopiridol, non-selectively target a broad range of CDKs. This widespread inhibition leads to a more pronounced and direct blockade of the cell cycle at multiple checkpoints. However, this lack of selectivity can also result in greater toxicity and off-target effects, as these inhibitors affect CDKs that are also crucial for the function of normal, healthy cells.
Visualizing the Mechanisms of Action
Caption: Comparative signaling pathways of selective CDK7 and pan-CDK inhibitors.
Experimental Protocols
1. In Vitro Kinase Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific CDK.
-
Materials:
-
Recombinant human CDK/cyclin complexes (e.g., CDK7/cyclin H)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
ATP
-
Substrate peptide (e.g., for CDK7, a peptide derived from the C-terminal domain of RNA Polymerase II)
-
Test compound (this compound or pan-CDK inhibitor) dissolved in DMSO
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 96-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In a 96-well plate, add the kinase, substrate, and test compound to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Caption: Experimental workflow for the in vitro kinase inhibition assay.
2. Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with a test compound.
-
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compound (this compound or pan-CDK inhibitor) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well clear flat-bottom plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value from the dose-response curve.
-
3. Cell Cycle Analysis by Flow Cytometry
This protocol analyzes the distribution of cells in different phases of the cell cycle after treatment with a test compound.
-
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compound (this compound or pan-CDK inhibitor) dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with the test compound at a specific concentration (e.g., IC50) for a defined period (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in the PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence.
-
Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion
The comparative analysis of this compound and pan-CDK inhibitors reveals a fundamental trade-off between selectivity and broad-spectrum activity. Selective CDK7 inhibitors like this compound offer a more targeted approach by disrupting the dual functions of CDK7 in transcription and cell cycle activation, which may translate to a wider therapeutic window and reduced toxicity. In contrast, pan-CDK inhibitors such as Flavopiridol exert a more direct and potent blockade on the cell cycle by targeting multiple CDKs, but at the cost of potential off-target effects and higher toxicity. The choice between these strategies will depend on the specific cancer type, its underlying molecular drivers, and the desired therapeutic outcome. The experimental protocols provided in this guide offer a framework for the continued investigation and characterization of these and other novel CDK inhibitors.
A Comparative Guide to Covalent CDK7 Inhibitors for Researchers
In the rapidly evolving landscape of oncology research, Cyclin-Dependent Kinase 7 (CDK7) has emerged as a compelling therapeutic target. Its dual role in regulating cell cycle progression and transcription makes it a critical node in cancer cell proliferation and survival.[1][2][3] Covalent inhibitors of CDK7, which form a stable, irreversible bond with the kinase, represent a promising therapeutic strategy. This guide provides a detailed comparison of key covalent CDK7 inhibitors, offering a comprehensive overview of their biochemical potency, cellular activity, and selectivity to aid researchers, scientists, and drug development professionals in their work.
Biochemical Potency and Selectivity
The efficacy of a kinase inhibitor is determined by its potency against the intended target and its selectivity over other kinases, which helps in minimizing off-target effects. Covalent CDK7 inhibitors typically target a cysteine residue (Cys312) located outside the ATP-binding pocket, contributing to their high potency and sustained action.[1][4][5]
Below is a summary of the biochemical activity of prominent covalent CDK7 inhibitors.
| Inhibitor | Type | CDK7 IC50/K_d_ | Selectivity Profile |
| THZ1 | Covalent | 3.2 nM (IC50)[2][6] | Also potently inhibits CDK12 and CDK13[2][5][6] |
| YKL-5-124 | Covalent | 9.7 nM (IC50)[6][7] | >100-fold selective over CDK2 and CDK9; inactive against CDK12 and CDK13[6] |
| SY-1365 | Covalent | 84 nM (IC50)[8] | Selective for CDK7 |
| Compound [I] | Covalent | 57 nM (cellular IC50)[9] | >100-fold selective over other CDKs[9] |
| SY-351 | Covalent | 23 nM (IC50)[10] | Highly selective for CDK7 at lower concentrations; some off-target activity on CDK12/13 at higher concentrations[10][11] |
Cellular Activity and Biological Effects
The distinct selectivity profiles of covalent CDK7 inhibitors translate into different biological outcomes.
-
THZ1 , with its broader selectivity, impacts both transcription and cell cycle control by inhibiting CDK7, CDK12, and CDK13.[5] This polypharmacology leads to widespread transcriptional suppression and apoptosis in cancer cells.[12]
-
YKL-5-124 , being highly selective for CDK7, primarily affects cell cycle regulation.[5][13] This makes it a more precise tool for dissecting the specific functions of CDK7 as a CDK-activating kinase (CAK).[5] Treatment with YKL-5-124 leads to a strong cell cycle arrest but has a surprisingly weak effect on global RNA Polymerase II (Pol II) phosphorylation, a hallmark of THZ1 treatment.[13]
The following table summarizes the cellular activity of these inhibitors in various cancer cell lines.
| Inhibitor | Cell Line | GI50/EC50 | Biological Effect |
| THZ1 | Jurkat (T-ALL) | 50 nM | Apoptosis, transcriptional inhibition |
| YKL-5-124 | HAP1 | ~30 nM | Cell cycle arrest[13] |
| SY-1365 | Ovarian Cancer Cells | - | Anti-proliferative |
Signaling Pathways and Experimental Workflows
To understand the context of CDK7 inhibition, it is crucial to visualize its role in cellular processes and the workflows used to evaluate its inhibitors.
Caption: Dual roles of CDK7 in cell cycle and transcription.
The characterization of a novel CDK7 inhibitor involves a multi-step process to assess its potency, selectivity, and therapeutic potential.[2]
Caption: Workflow for covalent CDK7 inhibitor evaluation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of CDK7 inhibitors.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the CDK7 enzyme complex.
Procedure:
-
Prepare a serial dilution of the inhibitor (e.g., THZ1, YKL-5-124) in DMSO and then dilute it in a kinase buffer.[2]
-
In a 96-well plate, add the purified CDK7 enzyme complex (CDK7/CycH/MAT1) to each well containing the diluted inhibitor or DMSO as a vehicle control.[2]
-
For covalent inhibitors, a pre-incubation period (e.g., 30-60 minutes) at room temperature is often included to allow for the formation of the covalent bond.[2]
-
Initiate the kinase reaction by adding a mixture of a peptide substrate and ATP.[2]
-
Incubate the reaction at 30°C for a specified time (e.g., 40 minutes).[2]
-
Terminate the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as luminescence-based assays that measure the remaining ATP.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.[12]
Cellular Target Engagement Assay (Western Blot)
Objective: To confirm that the inhibitor engages and blocks the activity of CDK7 within a cellular context by measuring the phosphorylation of a known downstream substrate, RNA Polymerase II.[2]
Procedure:
-
Culture cancer cells (e.g., Jurkat, HAP1) to an appropriate density.
-
Treat the cells with increasing concentrations of the CDK7 inhibitor or DMSO for a specified duration (e.g., 1-6 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against total RNA Pol II CTD and phosphorylated RNA Pol II CTD (Serine 5).[2]
-
Use a secondary antibody conjugated to horseradish peroxidase (HRP) for detection.
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities to determine the change in phosphorylation levels upon inhibitor treatment.[14]
Conclusion
The landscape of covalent CDK7 inhibitors is expanding, offering valuable tools to probe the biology of CDK7 and promising therapeutic candidates. While THZ1 has been instrumental in validating CDK7 as a target, its polypharmacology complicates the interpretation of its effects. Highly selective inhibitors like YKL-5-124 allow for a more precise dissection of CDK7's roles in cell cycle control versus transcription.[5] The choice of inhibitor should be guided by the specific research question. For studying the combined effects of inhibiting transcriptional CDKs, THZ1 is a suitable tool. For specifically interrogating the role of CDK7 in cell cycle regulation, YKL-5-124 is the more appropriate choice.[5] As new covalent inhibitors like this compound emerge, a thorough characterization of their potency, selectivity, and cellular effects will be paramount to understanding their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Identification of CDK7 Inhibitors from Natural Sources Using Pharmacoinformatics and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Irreversible covalent CDK7 inhibitor exhibits potent occupancy, antitumor activity in vivo | BioWorld [bioworld.com]
- 10. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
A Head-to-Head Battle: Benchmarking CDK7-IN-25 Against the Next Wave of CDK7 Inhibitors
For Immediate Release
[City, State] – [Date] – In the rapidly evolving landscape of oncology research, Cyclin-Dependent Kinase 7 (CDK7) has emerged as a pivotal therapeutic target due to its dual role in regulating the cell cycle and transcription. This guide provides a comprehensive comparison of the preclinical CDK7 inhibitor, CDK7-IN-25, against two leading next-generation clinical candidates: Samuraciclib (CT7001) and SY-5609. This objective analysis, supported by experimental data, is intended to inform researchers, scientists, and drug development professionals on the performance and characteristics of these potent anti-cancer agents.
Executive Summary
This comparative guide benchmarks this compound against Samuraciclib and SY-5609, focusing on their biochemical potency, selectivity, cellular activity, and in vivo efficacy. While this compound demonstrates high preclinical potency, Samuraciclib and SY-5609 have progressed into clinical trials, backed by robust preclinical data packages and demonstrating promising anti-tumor activity in various cancer models. All three inhibitors effectively target the CDK7 pathway, leading to cell cycle arrest and apoptosis in cancer cells.
Introduction to CDK7 Inhibition
Cyclin-Dependent Kinase 7 is a critical enzyme that functions as a master regulator of two fundamental cellular processes frequently dysregulated in cancer:
-
Transcriptional Regulation: As a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA Polymerase II, a crucial step for the initiation of transcription of many protein-coding genes, including key oncogenes.
-
Cell Cycle Control: As the catalytic subunit of the CDK-Activating Kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.
By inhibiting CDK7, these compounds can simultaneously induce cell cycle arrest and suppress the transcription of genes vital for cancer cell proliferation and survival.
Quantitative Data Summary
The following tables provide a structured comparison of the available quantitative data for this compound, Samuraciclib, and SY-5609.
Table 1: Biochemical Potency and Selectivity
| Inhibitor | Target | IC50 (nM) | Kd (nM) | Selectivity Profile |
| CDK7-IN-2 | CDK7 | 9.7[1] | N/A | Data not publicly available |
| Samuraciclib (CT7001) | CDK7 | 41[2][3][4] | N/A | 15-fold vs CDK2, 30-fold vs CDK9, 45-fold vs CDK1, 230-fold vs CDK5[2][3][4] |
| SY-5609 | CDK7 | N/A | 0.065[5] | >4000-fold selective over closest off-target; Ki/KD ratio: 40,000 vs CDK2, 13,000 vs CDK9, 15,000 vs CDK12[6] |
Table 2: In Vitro Cellular Activity
| Inhibitor | Cell Line | Cancer Type | IC50/EC50 (nM) | Observed Effects |
| CDK7-IN-2 | OCI-AML3 | Acute Myeloid Leukemia | 4 | Antiproliferative[1] |
| A549 | Lung Cancer | 57 | RNAPII Phosphorylation Inhibition[1] | |
| Samuraciclib (CT7001) | Breast Cancer Cell Lines | Breast Cancer | 200-300 (GI50)[2][3] | Growth inhibition, apoptosis, cell cycle arrest[2][3] |
| SY-5609 | HCC70 | Triple-Negative Breast Cancer | 1 (EC50)[7] | Antiproliferative[7] |
| Solid Tumor Cell Lines | Various | 6-17 (EC50)[8] | Apoptosis, cell cycle arrest, inhibition of DNA damage repair[8] |
Table 3: In Vivo Efficacy in Xenograft Models
| Inhibitor | Xenograft Model | Cancer Type | Dosing Regimen | Key Findings |
| This compound | N/A | N/A | N/A | In vivo anti-tumor activity has been reported, but specific details are limited in publicly available literature. |
| Samuraciclib (CT7001) | MCF7 | Breast Cancer | 100 mg/kg, oral, daily | 60% tumor growth inhibition by day 14. |
| CRPC models | Castration-Resistant Prostate Cancer | Oral administration | Repression of tumor growth.[9][10] | |
| SY-5609 | HCC70 | Triple-Negative Breast Cancer | 2 mg/kg, oral, daily for 21 days | Complete tumor regression.[7][11] |
| PDX models | HGSOC, SCLC, TNBC | N/A | >50% Tumor Growth Inhibition in all models tested (11/11). |
Table 4: Clinical Trial Status
| Inhibitor | Clinical Trial Identifier | Phase | Status | Indications |
| This compound | N/A | Preclinical | N/A | N/A |
| Samuraciclib (CT7001) | NCT03363893 | Phase 1/2 | Completed[12] | Advanced Solid Malignancies[9] |
| NCT04802759 | Phase 1/2 | Recruiting[12] | Solid Tumors | |
| SY-5609 | NCT04247126 | Phase 1 | Completed[12][13] | Advanced Solid Tumors, Breast Cancer, Pancreatic Cancer[12][13] |
Mechanism of Action
This compound, Samuraciclib, and SY-5609 all function by inhibiting the kinase activity of CDK7. This inhibition disrupts two critical cellular processes:
-
Transcription: By preventing the phosphorylation of RNA Polymerase II, these inhibitors block the transcription of a host of genes, including those that drive cancer growth and survival.[1][14]
-
Cell Cycle Progression: Inhibition of CDK7's role in the CAK complex prevents the activation of other CDKs that are necessary for cells to progress through the cell cycle, leading to cell cycle arrest.[1][14]
This dual mechanism of action makes CDK7 inhibitors potent anti-cancer agents.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against CDK7.
Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 complex
-
CDK7 substrate peptide
-
Test compound (CDK7 inhibitor)
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in kinase assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the CDK7 enzyme and substrate peptide to their optimal concentrations in kinase assay buffer.
-
Reaction Setup: Add the diluted test compound and CDK7 enzyme to the wells of a 384-well plate. Include controls for no inhibitor (vehicle only) and no enzyme (blank).
-
Reaction Initiation: Initiate the kinase reaction by adding the ATP/substrate mixture to all wells.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. Luminescence is measured using a plate reader.
-
Data Analysis: Calculate the percentage of kinase activity relative to the no-inhibitor control. Plot the percent activity against the logarithm of the inhibitor concentration to determine the IC50 value using a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of a CDK7 inhibitor on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (CDK7 inhibitor)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 72 hours). Include a vehicle-only control.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of a CDK7 inhibitor in a mouse model.
Materials:
-
Human cancer cell line
-
Immunocompromised mice (e.g., nude or SCID)
-
Matrigel (optional)
-
Test compound (CDK7 inhibitor)
-
Vehicle for drug formulation
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (and optionally Matrigel) into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Randomization and Treatment: Once tumors reach a specified size, randomize the mice into treatment and control (vehicle) groups. Administer the test compound and vehicle according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Assessment: Continue to measure tumor volume and monitor the body weight of the mice throughout the study.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, biomarker analysis). Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.
Visualizations
CDK7 Signaling Pathway
Caption: Dual roles of CDK7 in transcription and cell cycle, and the inhibitory action of CDK7 inhibitors.
Experimental Workflow for Evaluating CDK7 Inhibitors
Caption: A typical experimental workflow for the preclinical evaluation of CDK7 inhibitors.
References
- 1. Facebook [cancer.gov]
- 2. samuraciclib (CT7001) News - LARVOL Sigma [sigma.larvol.com]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. selleckchem.com [selleckchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The CDK7 inhibitor CT7001 (Samuraciclib) targets proliferation pathways to inhibit advanced prostate cancer. | Department of Chemistry [chem.ox.ac.uk]
- 9. The CDK7 inhibitor CT7001 (Samuraciclib) targets proliferation pathways to inhibit advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of SY-5609: A Selective, Noncovalent Inhibitor of CDK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Facebook [cancer.gov]
Validating the Therapeutic Window of Novel CDK7 Inhibitors: A Comparative Guide for Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
The dual functionality of Cyclin-Dependent Kinase 7 (CDK7) in regulating cell cycle progression and transcription has established it as a prime target in oncology.[1][2][3] The development of selective CDK7 inhibitors offers a promising therapeutic strategy to concurrently disrupt these fundamental processes that are often dysregulated in cancer.[1] This guide provides a comparative framework for validating the therapeutic window of a novel CDK7 inhibitor, exemplified here as CDK7-IN-25, by benchmarking against well-characterized alternatives in preclinical models.
The Dual Mechanism of CDK7 Inhibition
CDK7 plays a pivotal role in two critical cellular processes. As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby driving cell proliferation.[2][4][5] Simultaneously, as a subunit of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a crucial step for the initiation and elongation of transcription.[2][6] By inhibiting CDK7, both of these cancer-driving mechanisms can be disrupted, leading to cell cycle arrest and apoptosis.[3]
Comparative In Vitro Efficacy of CDK7 Inhibitors
The initial validation of a novel CDK7 inhibitor involves assessing its potency and selectivity across a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a critical metric for comparing the efficacy of different compounds.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Citation |
| THZ1 | Jurkat | T-cell Acute Lymphoblastic Leukemia | 3.2 | [7] |
| HCT-116 | Colorectal Carcinoma | 15.3 | [7] | |
| SY-5609 | SET2 | Post-MPN Secondary Acute Myeloid Leukemia | 20-250 (range) | [8] |
| HEL | Post-MPN Secondary Acute Myeloid Leukemia | 20-250 (range) | [8] | |
| BS-181 | MCF7 | Breast Cancer | ~5000 | [9] |
| CDK7-IN-8 | (Biochemical Assay) | N/A | 54.29 | [4] |
Comparative In Vivo Anti-Tumor Activity
Preclinical in vivo models are essential for evaluating the therapeutic window, which is the dose range that is effective against the tumor without causing unacceptable toxicity to the host. The following table summarizes the in vivo efficacy of various CDK7 inhibitors in different cancer models.
| Inhibitor | Cancer Model | Dosing Regimen | Key Outcomes | Citation |
| THZ1 | T-ALL Xenograft (KOPTK1 cells) | 10 mg/kg, twice daily, intraperitoneally | Significant tumor growth inhibition; well-tolerated. | [1] |
| Multiple Myeloma Xenograft (U266 cells) | 10 mg/kg, daily, 5 days/week, intraperitoneally | Significantly improved survival and reduced tumor burden. | [1] | |
| SY-5609 | HEL-Luc/GFP Xenograft (sAML model) | Not specified | Reduced sAML burden and improved survival without host toxicity when combined with OTX015. | [10] |
| BS-181 | MCF7 Xenograft (Breast Cancer) | Not specified, intraperitoneal injection | Dose-dependent tumor growth inhibition of 25-50% over 14 days with no apparent toxicity. | [9] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to validating and comparing therapeutic candidates.
Cell Viability Assay (MTT or CellTiter-Glo®)
-
Objective: To determine the IC50 of the CDK7 inhibitor in various cancer cell lines.
-
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 3,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the CDK7 inhibitor (e.g., this compound) and a vehicle control for 72 hours.
-
Viability Assessment:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.
-
CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well, incubate for 10 minutes to stabilize the luminescent signal, and measure luminescence.
-
-
Data Analysis: Normalize the readings to the vehicle control and plot a dose-response curve to calculate the IC50 value.
-
Western Blot for Target Engagement
-
Objective: To confirm the mechanism of action by assessing the phosphorylation status of CDK7 targets.
-
Methodology:
-
Treatment and Lysis: Treat cells with the CDK7 inhibitor at various concentrations for a defined period (e.g., 6 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-RNA Pol II (Ser5/7), total RNA Pol II, phospho-CDK2 (Thr160), and a loading control (e.g., GAPDH or β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate.
-
In Vivo Xenograft Tumor Model
-
Objective: To evaluate the anti-tumor efficacy and tolerability of the CDK7 inhibitor in a living organism.
-
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million cells) into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into control and treatment groups.[1]
-
Drug Administration: Administer the CDK7 inhibitor via a specified route (e.g., oral gavage, intraperitoneal injection) at a defined dose and schedule. The vehicle used to dissolve the compound is administered to the control group.[1]
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Observe for any signs of toxicity.
-
Endpoint Analysis: Terminate the study when tumors in the control group reach a maximum allowable size or after a predefined treatment period.[1] Excise tumors for downstream analysis (e.g., Western blot, immunohistochemistry).
-
Validating the Therapeutic Window
A successful therapeutic window provides a balance between efficacy and toxicity. The process of validating this window for a new compound like this compound involves a systematic approach.
By systematically applying these experimental protocols and comparing the resulting data for a novel agent like this compound against established benchmarks, researchers can effectively validate its preclinical therapeutic window and build a strong data package for further development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 8. Paper: Pre-Clinical Efficacy of CDK7 Inhibitor-Based Combinations in Cellular Models of Advanced Myeloproliferative Neoplasms (MPN) Transformed to AML [ash.confex.com]
- 9. Therapeutic targeting of transcriptional cyclin-dependent kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
Safety Operating Guide
Proper Disposal of CDK7-IN-25: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of potent chemical compounds like CDK7-IN-25 is a critical aspect of laboratory operations. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound waste, thereby protecting laboratory personnel and the environment.
The primary directive for the disposal of CDK7 inhibitors is that the substance and its container must be disposed of at an approved waste disposal plant.[1] This underscores the potentially hazardous nature of the compound and the necessity for professional handling of its waste. This compound should be treated as hazardous waste.
Hazard Summary and Personal Protective Equipment (PPE)
| PPE | Specification | Purpose |
| Eye Protection | Chemical safety goggles | To protect eyes from splashes or airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact and absorption. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
Step-by-Step Disposal Protocol
The fundamental principle for the disposal of this compound is the segregation of waste streams and the use of designated, clearly labeled hazardous waste containers.[2]
Step 1: Waste Segregation
All materials contaminated with this compound must be disposed of in accordance with institutional and local regulations for chemical waste.[5] Do not mix with other incompatible waste streams.[1][3]
-
Solid Waste:
-
Unused or expired solid this compound.
-
Contaminated disposable materials such as gloves, weighing paper, and pipette tips.[3]
-
Procedure: Collect all solid waste in a designated, sealed, and clearly labeled hazardous solid waste container.[3][5] Empty containers that held this compound should also be treated as hazardous waste as they will contain residue.[1]
-
-
Liquid Waste:
-
Sharps Waste:
-
Contaminated needles, syringes, or other sharp objects.
-
Procedure: Collect all sharps waste in a designated, puncture-proof sharps container.
-
Step 2: Waste Container Management
Proper management of waste containers is essential to maintain a safe laboratory environment.
| Action | Guideline |
| Labeling | All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and appropriate hazard pictograms. |
| Sealing | Keep waste containers securely closed except when adding waste.[1] |
| Storage | Store waste containers in a designated and secure satellite accumulation area within the laboratory.[1] |
| Volume Limit | Do not accumulate more than 25 gallons of chemical waste in total before removal.[1] |
Step 3: Final Disposal
Under no circumstances should this compound or its containers be disposed of in regular laboratory trash or poured down the drain.[2]
-
Procedure: Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste.[2][3] Provide them with all necessary information, including any available safety data for similar compounds, to ensure safe handling and transport.
Experimental Protocols: Spill Cleanup
In the event of a spill, immediate and appropriate action must be taken to prevent exposure and environmental contamination.
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Increase ventilation in the area if it is safe to do so.
-
Contain: For small spills, use an absorbent material such as vermiculite or sand to contain the substance. Avoid raising dust.[3]
-
Clean-up: While wearing appropriate PPE, carefully collect the spilled material and any contaminated absorbent into a labeled hazardous waste container.[3]
-
Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.[3]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the segregation and disposal of this compound waste.
References
Personal protective equipment for handling CDK7-IN-25
For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals working with the potent and selective CDK7 inhibitor, CDK7-IN-25. Adherence to these protocols is paramount for ensuring personal safety and maintaining a secure laboratory environment. This guide is intended to be a primary resource for handling this and analogous chemical compounds, offering clear procedural steps that directly address operational and disposal inquiries.
Personal Protective Equipment (PPE): Your First Line of Defense
The handling of potent active pharmaceutical ingredients like this compound requires strict adherence to personal protective equipment protocols. The following table summarizes the necessary PPE for various stages of handling this compound, based on safety data for analogous compounds and general best practices for managing hazardous chemicals.[1]
| Equipment | Specification | Purpose |
| Respiratory Protection | NIOSH/MSHA-approved respirator | To prevent inhalation of the powdered compound.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To avoid skin contact and absorption.[1] |
| Eye Protection | Chemical safety goggles | To protect eyes from splashes or airborne particles.[1] |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination.[1] |
Hazard Identification and Precautionary Measures
GHS Hazard Statements for Analogous Compounds:
-
H301: Toxic if swallowed.
-
H340: May cause genetic defects.
-
H351: Suspected of causing cancer.[2]
-
H361: Suspected of damaging fertility or the unborn child.[2]
Precautionary Statements:
-
P201 & P202: Obtain special instructions before use and do not handle until all safety precautions have been read and understood.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for minimizing exposure risk. The following workflow outlines the key steps for safe operational procedures.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
